2-Chloro-3-(difluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYBEZWPIZUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631128 | |
| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865663-96-3 | |
| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 865663-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine (CAS: 865663-96-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the presence of a chlorine atom and a difluoromethyl group on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The difluoromethyl group, in particular, is increasingly utilized as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity while maintaining the potential for hydrogen bonding interactions. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 865663-96-3 | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1] |
| Molecular Weight | 163.55 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.388 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.491 | [1] |
| Flash Point | 80.56 °C (177.0 °F) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be extrapolated from the well-documented preparation of its trifluoromethyl analog, 2-chloro-3-(trifluoromethyl)pyridine.[2][3][4] A common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor.
A plausible synthetic pathway is outlined below:
Caption: A representative two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Representative)
Step 1: Synthesis of 3-(Difluoromethyl)pyridine N-oxide
-
To a solution of 3-(difluoromethyl)pyridine in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and acetic acid portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium thiosulfate solution) to decompose the excess peroxy acid.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(difluoromethyl)pyridine N-oxide, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
To the crude 3-(difluoromethyl)pyridine N-oxide, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] The reaction can be performed neat or in a high-boiling point solvent.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, carefully quench the reaction by pouring the mixture onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the presence of the chloro and difluoromethyl substituents on the electron-deficient pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and serves as a handle for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
A prime example of the synthetic utility of this class of compounds is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5] This reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Causality in Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is commonly employed. The choice of phosphine ligands can significantly influence the reaction efficiency.
-
Base: An aqueous base like sodium carbonate or potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water is typically used to dissolve both the organic and inorganic reagents.[5]
Buchwald-Hartwig Amination
The chloro substituent also enables the formation of C-N bonds via the Buchwald-Hartwig amination, a powerful tool for synthesizing substituted anilines and related compounds.[6][7] This reaction is crucial for introducing amine functionalities, which are common in bioactive molecules.
Application in Drug Discovery: A Case Study in TRPV1 Antagonists
Fluorinated pyridines are key intermediates in the synthesis of various pharmaceuticals. A notable application of the structurally similar 2-chloro-3-(trifluoromethyl)pyridine is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain perception.[5][8][9][10]
A scalable synthesis of a potent TRPV1 antagonist was developed utilizing a Suzuki-Miyaura reaction with 2-chloro-3-(trifluoromethyl)pyridine as a key starting material.[5] This highlights the importance of this scaffold in accessing novel therapeutics for pain management. The difluoromethyl analog, this compound, is expected to be equally, if not more, valuable in this context due to the favorable properties of the difluoromethyl group.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum would display six distinct signals. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbons of the pyridine ring will show characteristic shifts influenced by the electron-withdrawing effects of the chloro and difluoromethyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a single chlorine atom.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Hazard Classifications: Acute toxicity (Oral, Category 3), Skin irritation (Category 2), Eye irritation (Category 2), and Specific target organ toxicity - single exposure (Respiratory system, Category 3).[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is 2-8°C.[1]
References
- 1. This compound 95 865663-96-3 [sigmaaldrich.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]
- 12. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 15. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 16. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Chloro-3-(difluoromethyl)pyridine, a versatile fluorinated pyridine derivative poised for significant applications in research and development.
Core Molecular Attributes and Physicochemical Properties
This compound, identified by the CAS number 865663-96-3, is a halogenated pyridine derivative featuring a difluoromethyl group at the 3-position.[1] This unique substitution pattern imparts a distinct electronic and steric profile, making it a valuable synthon for the synthesis of complex molecular architectures.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClF₂N | [1] |
| Molecular Weight | 163.55 g/mol | [1] |
| CAS Number | 865663-96-3 | [1] |
| Appearance | Liquid | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Density | 1.388 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.491 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification Strategies
The synthesis of fluorinated pyridines often presents unique challenges due to the specific reactivity of fluorinating agents and the stability of intermediates. While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, analogous syntheses of similar trifluoromethylated pyridines provide valuable insights into potential synthetic routes.
A common strategy for the introduction of trifluoromethyl groups, which can be adapted for difluoromethyl groups, involves the reaction of pyridine N-oxides with a suitable chlorinating agent.[2] For instance, the synthesis of 2-chloro-3-(trifluoromethyl)pyridine has been achieved by reacting 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent like oxalyl chloride or phosphorus oxychloride.[2]
Conceptual Synthetic Workflow:
The synthesis of this compound can be envisioned through a multi-step process, the logic of which is to first introduce the difluoromethyl group onto the pyridine ring, followed by selective chlorination.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Causality: The N-oxidation step is crucial as it activates the pyridine ring for subsequent nucleophilic attack, facilitating the introduction of the chlorine atom at the 2-position. The choice of chlorinating agent and reaction conditions would be critical to control regioselectivity and minimize side-product formation.
Purification Methodologies
Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques applicable to liquid organic compounds like this compound include:
-
Distillation: Given its liquid nature, vacuum distillation can be an effective method for purification, separating compounds based on differences in boiling points.
-
Chromatography: Column chromatography using silica gel or other suitable stationary phases can provide high purity material by exploiting differences in polarity between the desired product and impurities.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing difluoromethyl group and the chloro substituent on the pyridine ring. This arrangement makes the molecule a versatile building block for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is a good leaving group, making this position a prime site for modification.
Causality of Reactivity: The electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group decreases the electron density of the ring, making it more electrophilic and thus more reactive towards nucleophiles.[3][4][5] Reactions with various nucleophiles such as amines, alcohols, and thiols can be employed to introduce a wide range of functional groups.
Caption: General scheme for nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent also renders this compound amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can be used to introduce aryl or vinyl groups at the 2-position.[6]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.
Experimental Insight: The choice of palladium catalyst, ligand, and base is critical for the success of these reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum will provide information about the protons on the pyridine ring. The difluoromethyl proton will appear as a characteristic triplet due to coupling with the two fluorine atoms.
-
13C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon of the difluoromethyl group will exhibit a triplet due to one-bond coupling with the fluorine atoms.
-
19F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The 19F NMR spectrum of this compound is expected to show a doublet for the two equivalent fluorine atoms, split by the geminal proton. The chemical shift will be indicative of the electronic environment of the difluoromethyl group.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Under electron ionization (EI), this compound is expected to show a molecular ion peak (M+) and fragment ions corresponding to the loss of chlorine, fluorine, or the difluoromethyl group.
Applications in Drug Discovery and Development
The introduction of a difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability and modulate the electronic properties of a drug candidate. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacokinetic profiles.
The versatility of this compound as a building block allows for its incorporation into a diverse range of molecular scaffolds. Its ability to undergo nucleophilic substitution and cross-coupling reactions provides medicinal chemists with a powerful tool to rapidly generate libraries of novel compounds for biological screening.
Logical Framework for Application:
Caption: Role of this compound in a typical drug discovery workflow.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive chloro-substituent and a metabolically robust difluoromethyl group offers a wide range of opportunities for the synthesis of novel and complex molecules. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for its effective utilization in research and development.
References
- 1. This compound 95 865663-96-3 [sigmaaldrich.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. The difluoromethyl group (CHF₂), in particular, serves as a unique bioisostere for hydroxyl, thiol, or amine functionalities and can significantly enhance metabolic stability, lipophilicity, and target-binding affinity.[1] This guide provides a comprehensive technical overview of 2-Chloro-3-(difluoromethyl)pyridine, a key building block in the synthesis of complex pharmaceutical agents. We will delve into its molecular structure and weight, physicochemical properties, synthetic routes, and its burgeoning role in the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₄ClF₂N.[2] Its molecular weight is 163.55 g/mol .[2] This compound is typically a liquid at room temperature and should be stored at 2-8°C.[2]
Key Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClF₂N | [2] |
| Molecular Weight | 163.55 g/mol | [2] |
| CAS Number | 865663-96-3 | [2] |
| Appearance | Liquid | [2] |
| Density | 1.388 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.491 | [2] |
| SMILES | FC(F)c1cccnc1Cl | [2] |
| InChI | 1S/C6H4ClF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | [2] |
| InChIKey | JRPYBEZWPIZUBP-UHFFFAOYSA-N | [2] |
Molecular Structure and Conformation
The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a difluoromethyl group. The pyridine ring is aromatic, and its planarity is expected to be largely maintained. The C-Cl and C-C bonds to the substituents will lie in the plane of the ring, while the difluoromethyl group will have rotational freedom around the C-C bond.
Below is a diagram illustrating the chemical structure of this compound.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the verification of the structure and purity of this compound. While a comprehensive public database of its spectra is not available, data for structurally related compounds can provide valuable insights into the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The aromatic protons will appear as multiplets in the downfield region typical for heteroaromatic compounds. The proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon of the difluoromethyl group will exhibit a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal will appear as a doublet due to coupling with the proton of the difluoromethyl group.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C-N, C-C, C-Cl, and C-F bonds. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[5][6]
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163, with a characteristic M+2 peak at m/z 165 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of a chlorine atom, a fluorine atom, or the entire difluoromethyl group.[2][7][8]
Synthesis and Reactivity
The synthesis of difluoromethylated pyridines can be challenging.[1][9] General strategies often involve the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring.
A plausible synthetic workflow for this compound could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
One potential synthetic route could start from a suitable pyridine derivative, followed by chlorination and subsequent introduction of the difluoromethyl group. For instance, methods for the synthesis of the analogous 2-chloro-3-(trifluoromethyl)pyridine often start from 3-trifluoromethylpyridine N-oxide and a chlorinating agent like phosphorus oxychloride.[10][11] Similar strategies could potentially be adapted for the difluoromethyl analog.
The reactivity of this compound is dictated by the pyridine ring and its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The pyridine nitrogen can act as a base or a nucleophile. The difluoromethyl group is generally stable but can influence the reactivity of the pyridine ring through its electronic effects. The compound is incompatible with strong oxidizing agents and strong acids.[12]
Applications in Drug Discovery and Development
Fluorinated pyridines are a cornerstone in modern drug discovery due to their ability to enhance key pharmacological properties.[13] The difluoromethyl group, in particular, is increasingly utilized as it can act as a bioisostere of a hydroxyl group and form hydrogen bonds, thereby improving target binding.[1]
While specific drugs containing the this compound moiety are not yet on the market, this building block holds significant potential for the synthesis of novel drug candidates across various therapeutic areas. The presence of both a reactive chlorine atom and the property-enhancing difluoromethyl group makes it a versatile intermediate for creating libraries of compounds for screening.
The general importance of fluorinated pyridines is well-established in a wide range of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders. The unique properties conferred by the difluoromethyl group suggest that this compound will continue to be a valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.
Conclusion
This compound is a valuable fluorinated building block with significant potential in pharmaceutical research and development. Its molecular structure, characterized by the presence of a reactive chlorine atom and a property-modulating difluoromethyl group on a pyridine scaffold, offers a versatile platform for the synthesis of novel bioactive compounds. While detailed experimental data on its three-dimensional structure is limited, computational methods provide reliable insights. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in the design and development of innovative medicines. As the demand for more effective and safer drugs continues to grow, the importance of specialized intermediates like this compound in the medicinal chemist's toolbox is set to increase.
References
- 1. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 2. whitman.edu [whitman.edu]
- 3. researchgate.net [researchgate.net]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. jocpr.com [jocpr.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. uni-saarland.de [uni-saarland.de]
- 8. benchchem.com [benchchem.com]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 11. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
solubility and stability of 2-Chloro-3-(difluoromethyl)pyridine
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a fluorinated heterocyclic building block of increasing interest in the synthesis of novel agrochemicals and pharmaceutical agents. Its utility in these fields is critically dependent on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive analysis of these characteristics, grounded in established chemical principles and supported by data from closely related analogues. We will explore the theoretical basis for its solubility in aqueous and organic media, present quantitative data for the analogous compound 2-Chloro-3-(trifluoromethyl)pyridine to inform formulation strategies, and delineate its likely degradation pathways under various stress conditions. Furthermore, this document furnishes detailed, field-proven experimental protocols for the empirical determination of solubility and the execution of forced degradation studies, enabling researchers to generate robust, reliable data for their specific applications.
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. This compound, a substituted pyridine, embodies this principle. The pyridine scaffold is a prevalent motif in numerous bioactive compounds, while the difluoromethyl (CF₂H) group serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups. The chlorine atom at the 2-position provides a reactive handle for further synthetic elaboration, typically via nucleophilic aromatic substitution (SNAr) reactions.
A comprehensive understanding of this compound's solubility is paramount for its effective use, influencing everything from reaction solvent selection to the formulation of final products. Similarly, knowledge of its chemical stability is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential incompatibilities and degradation products that could compromise research outcomes or product safety.
Core Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These properties form the basis for understanding its behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 865663-96-3 | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1] |
| Molecular Weight | 163.55 g/mol | [1] |
| Physical Form | Liquid | |
| Density | 1.388 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 | |
| Flash Point | 80.56 °C (177.0 °F) | |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile
The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.
Theoretical Considerations
The structure of this compound features several functional groups that influence its polarity and solubility:
-
Pyridine Ring: The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.
-
Difluoromethyl Group (CF₂H): This group is moderately lipophilic and can act as a weak hydrogen bond donor. The strong C-F bonds contribute to overall molecular stability.
-
Chloro Group: The C-Cl bond is polar, contributing to the molecule's overall dipole moment.
The combination of these features results in a molecule of moderate polarity, suggesting good solubility in a range of organic solvents.
Aqueous Solubility
Generally, halogenated pyridines exhibit low to moderate solubility in water.[2] The aqueous solubility of this compound is expected to be limited but may be significantly influenced by pH. In acidic conditions (pH < pKa of the pyridinium ion), the pyridine nitrogen will be protonated, forming a cationic species with substantially higher aqueous solubility. Conversely, in neutral or basic media, the compound will remain in its less soluble, neutral form.
Organic Solvent Solubility
While specific, publicly available solubility data for this compound is scarce, extensive data exists for the structurally analogous compound, 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1) .[3][4] This data serves as an excellent proxy for estimating the solubility behavior of the difluoromethyl variant. The primary difference—a hydrogen atom replacing a fluorine atom—will subtly decrease the polarity and lipophilicity, but the overall solubility trends are expected to be highly comparable.
The solubility of 2-Chloro-3-(trifluoromethyl)pyridine was found to increase with rising temperature across all tested solvents, which is typical for endothermic dissolution processes.[3]
Table 1: Mole Fraction Solubility (x) of 2-Chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents at Different Temperatures. [3][4]
| Temperature (K) | Ethyl Acetate | n-Butanol | 2-Propanol | Dichloromethane | n-Heptane |
| 273.15 | 0.3951 | 0.1449 | 0.1678 | - | - |
| 278.15 | 0.4516 | 0.1875 | 0.2093 | - | - |
| 283.15 | 0.5104 | 0.2308 | 0.2597 | High | Low |
| 288.15 | 0.5836 | 0.2858 | 0.3253 | High | Low |
| 293.15 | 0.6567 | 0.3480 | 0.4005 | High | Low |
| 298.15 | 0.7378 | 0.4235 | 0.4783 | High | Low |
| 303.15 | 0.8227 | 0.5002 | - | High | Low |
Note: Specific values for Dichloromethane and n-Heptane were not provided in the abstract, but qualitative descriptions are inferred from chemical principles.
Causality Behind Solubility:
-
High Solubility in solvents like ethyl acetate, dichloromethane, and alcohols (n-butanol, 2-propanol) is attributed to favorable dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the pyridine nitrogen.
-
Low Solubility in non-polar aliphatic solvents like n-heptane is expected due to the mismatch in polarity. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.
Chemical Stability and Degradation
Understanding the chemical stability of this compound is critical for ensuring its integrity during storage, handling, and experimental use. The molecule's stability is largely governed by the robustness of the pyridine ring and the C-F bonds, but the C-Cl bond represents a potential site of reactivity.
Potential Degradation Pathways
Based on the chemical structure and literature on related halogenated heterocycles, the following degradation pathways are plausible under stress conditions.[5][6]
-
Hydrolytic Degradation: The C-Cl bond is susceptible to nucleophilic attack. Under strongly acidic or basic conditions, hydrolysis can occur, leading to the formation of 2-Hydroxy-3-(difluoromethyl)pyridine. The rate of hydrolysis is expected to be slow under neutral pH conditions at ambient temperature.
-
Photodegradation: Pyridine and its chlorinated derivatives can be sensitive to light, particularly UV radiation.[6] Photolytic degradation can proceed via complex radical mechanisms, potentially leading to dechlorination, ring-opening, or the formation of polymeric byproducts. Storing the compound protected from light is a critical preventative measure.[7]
-
Oxidative Degradation: Strong oxidizing agents should be considered incompatible. Oxidation could potentially target the pyridine ring, leading to the formation of N-oxides or ring-cleavage products.
-
Thermal Stability: The compound is expected to be thermally stable under recommended storage conditions (2-8°C). At elevated temperatures, decomposition may occur, though specific pathways are not well-defined in public literature.
Caption: Potential degradation pathways for this compound.
Incompatible Materials
To preserve the integrity of the compound, direct contact with the following should be avoided:
Experimental Protocols for Assessment
The following protocols describe robust, self-validating methodologies for determining the .
Protocol for Solubility Determination (Isothermal Static Method)
This method determines the equilibrium solubility of the compound in a given solvent at a constant temperature.
Workflow Visualization:
Caption: Workflow for isothermal equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation: Prepare a series of jacketed glass vessels connected to a circulating water bath to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 10 mL) to each vessel. Allow the solvent to equilibrate to the target temperature.
-
Solute Addition: Add an excess amount of this compound to each vessel, ensuring a visible amount of undissolved solid/liquid remains. This confirms that saturation is achieved.
-
Equilibration: Seal the vessels and stir the suspensions vigorously using a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is self-validating; taking samples at 24h, 48h, and 72h and showing no significant change in concentration confirms equilibrium.
-
Sampling: Cease stirring and allow the excess solute to settle for at least 4 hours. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[9]
-
Data Reporting: Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction). Repeat the experiment at different temperatures as required.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, often following ICH Q1A(R2) guidelines.
Workflow Visualization:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution with a solvent and add 3% hydrogen peroxide. Keep at room temperature.
-
Photostability: Expose the solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Store the solid compound and a solution in a temperature-controlled oven (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 8, 24, 48, 72 hours). For acid/base samples, neutralize them immediately.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential for validation.
-
Data Interpretation: Calculate the percentage of degradation for the parent compound. Identify and, if possible, characterize the structure of major degradants using LC-MS.
Handling and Storage Recommendations
Based on the available stability data and chemical principles, the following practices are recommended for maintaining the quality of this compound:
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1]
-
Protection from Light: Store in an amber vial or in a dark location to prevent photodegradation.[7]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
Conclusion
This compound is a valuable building block whose effective application hinges on a clear understanding of its solubility and stability. It exhibits good solubility in a range of polar organic solvents and limited, pH-dependent solubility in aqueous media. The primary stability concerns are potential hydrolysis under harsh pH conditions and degradation upon exposure to UV light and strong oxidizing agents. By employing the robust experimental protocols detailed in this guide, researchers can confidently determine its properties within specific matrices, enabling optimized reaction conditions, stable formulation development, and reliable long-term storage.
References
- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR spectrum analysis of 2-Chloro-3-(difluoromethyl)pyridine
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Chloro-3-(difluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers and drug development professionals, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. We explore the nuanced effects of the chloro and difluoromethyl substituents on proton chemical shifts and spin-spin coupling constants, including long-range H-F couplings. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing a self-validating framework for the structural elucidation of this and similar fluorinated heterocyclic compounds.
Introduction: The Structural Significance of a Substituted Pyridine
This compound is a halogenated and fluorinated pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural verification of such novel chemical entities. The ¹H NMR spectrum, in particular, offers a rapid and information-rich snapshot of the molecular structure, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
This guide provides an expert-level walkthrough of predicting, acquiring, and interpreting the ¹H NMR spectrum of this compound, emphasizing the causal logic behind each analytical step.
Theoretical Prediction of the ¹H NMR Spectrum
A priori analysis of the molecular structure allows for a robust prediction of the resulting ¹H NMR spectrum. This predictive process is grounded in the fundamental principles of chemical shift theory and spin-spin coupling, modulated by the specific electronic effects of the substituents.
Molecular Structure and Proton Environments
The structure of this compound possesses three distinct aromatic protons on the pyridine ring, designated H-4, H-5, and H-6, and one proton on the difluoromethyl group (H-α).
Caption: Molecular structure with proton numbering.
Substituent Effects on Chemical Shifts (δ)
The chemical shift of each proton is determined by its local electronic environment. The pyridine nitrogen and the two substituents exert strong, predictable electronic effects.
-
Pyridine Ring: The nitrogen atom is electronegative, deshielding the adjacent α-protons (H-6) most significantly. In unsubstituted pyridine, α-protons resonate around 8.6 ppm, while β (H-5) and γ (H-4) protons appear further upfield.[1][2]
-
2-Chloro Group: The chlorine atom is electronegative and exerts an inductive electron-withdrawing effect, which deshields nearby protons. Its influence is strongest on the ortho (H-6, via the nitrogen) and meta (H-4, H-5) positions. Data for 2-chloropyridine shows the H-6 proton at approximately 8.4 ppm.[3]
-
3-(Difluoromethyl) Group (-CHF₂): This is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This effect strongly deshields the ortho proton (H-4) and the meta proton (H-5). The proton of the -CHF₂ group itself is directly attached to a carbon bearing two fluorines, causing it to appear at a characteristic downfield shift, typically in the range of 6.5-7.0 ppm.[4]
Predicted Spectral Features
By combining these effects, we can predict the characteristics of each signal in the spectrum.
| Proton | Predicted δ (ppm) | Rationale for Chemical Shift | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H-6 | 8.5 - 8.7 | Most downfield; ortho to electronegative ring nitrogen. | Doublet of doublets (dd) or Triplet (if J₅,₆ ≈ J₄,₆) | ³J₅,₆ ≈ 4-5 Hz; ⁴J₄,₆ ≈ 1-2 Hz |
| H-4 | 7.9 - 8.1 | Downfield; ortho to the strongly electron-withdrawing -CHF₂ group. | Doublet of doublets (dd) | ³J₄,₅ ≈ 7-8 Hz; ⁴J₄,₆ ≈ 1-2 Hz; ⁴J(H-F) ≈ 1-3 Hz |
| H-5 | 7.4 - 7.6 | Most upfield (aromatic); meta to both electron-withdrawing groups. | Triplet or Doublet of doublets (dd) | ³J₅,₆ ≈ 4-5 Hz; ³J₄,₅ ≈ 7-8 Hz |
| H-α | 6.6 - 7.0 | Attached to carbon with two fluorine atoms. | Triplet (t) | ²J(H-F) ≈ 50-55 Hz |
Spin-Spin Coupling (J-Coupling) Analysis
-
Proton-Proton (H-H) Coupling: Standard coupling patterns for a pyridine ring are expected. The ortho coupling (³J) between H-4 and H-5, and H-5 and H-6 will be in the range of 4-8 Hz. The meta coupling (⁴J) between H-4 and H-6 will be smaller, around 1-3 Hz.[3][5]
-
Proton-Fluorine (H-F) Coupling: This is a key feature of the spectrum.
-
²J(H-F): The proton on the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms, with a large geminal coupling constant of approximately 50-55 Hz.[4]
-
Long-Range Coupling: Long-range coupling between the fluorine atoms and the ring protons is anticipated, primarily a four-bond coupling (⁴J) to H-4. This coupling can occur through bonds or through space.[6][7][8] Its magnitude is typically small (1-3 Hz) but can provide valuable conformational information. A five-bond coupling to H-5 is also possible but likely to be smaller or unresolved.
-
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and the rational selection of acquisition parameters.
Caption: A streamlined workflow for NMR analysis.
Sample Preparation
The goal is a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field.
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. This concentration is optimal for routine ¹H NMR experiments.[9]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[10] Its residual proton signal at ~7.26 ppm serves as a convenient internal reference.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[9]
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer. The causality for each choice is explained to ensure optimal data quality.
| Parameter | Recommended Value | Rationale and Justification |
| Pulse Program | zg30 or similar | Uses a 30° pulse angle, which allows for faster pulsing without saturating the signals, ideal when acquiring multiple scans.[11] |
| Spectral Width (SW) | -2 to 10 ppm (12 ppm width) | Encompasses the expected aromatic region (7-9 ppm), the -CHF₂ region (~6.5 ppm), and the TMS reference (0 ppm), with adequate baseline on either side.[12] |
| Number of Scans (NS) | 8 to 16 | Signal averaging increases the signal-to-noise ratio (S/N), which is proportional to the square root of NS. This number provides good S/N for a sample of this concentration.[13] |
| Acquisition Time (AT) | 2.5 - 3.5 s | A longer acquisition time results in better digital resolution, allowing for the accurate measurement of small coupling constants. An AT of ~3 seconds is a good balance between resolution and experiment time.[11][12] |
| Relaxation Delay (D1) | 1.5 - 2.0 s | This is the time allowed for nuclear spins to relax back to equilibrium between scans. A delay of 1.5-2.0s is sufficient for most protons in small molecules to avoid signal saturation and ensure accurate integration.[11] |
| Receiver Gain (RG) | Auto-adjusted (rga) | The instrument automatically determines the optimal amplification of the signal to use the full dynamic range of the analog-to-digital converter without causing clipping.[13] |
Spectral Analysis and Interpretation
After Fourier transformation and phase correction of the acquired Free Induction Decay (FID), the resulting spectrum is analyzed.
Caption: Factors influencing the final NMR spectrum.
-
Step 1: Reference the Spectrum: Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.
-
Step 2: Identify the -CHF₂ Signal: Locate the characteristic triplet between 6.6 and 7.0 ppm. Measure the large coupling constant (²J(H-F)), which should be ~50-55 Hz.
-
Step 3: Assign the Aromatic Protons:
-
The most downfield signal (predicted ~8.5-8.7 ppm) is H-6. Its multiplicity should be a doublet of doublets, showing coupling to H-5 and H-4.
-
The next most downfield signal (predicted ~7.9-8.1 ppm) is H-4. It should also appear as a doublet of doublets, showing coupling to H-5 and H-6. A slight broadening or additional small splitting may be visible due to long-range coupling with the fluorine atoms.
-
The most upfield aromatic signal (predicted ~7.4-7.6 ppm) is H-5. It will appear as a triplet or doublet of doublets, reflecting coupling to both H-4 and H-6.
-
-
Step 4: Construct a Coupling Tree: For each multiplet, measure the coupling constants. The J-values must be consistent throughout the spectrum (e.g., J₄,₅ measured from the H-4 signal must match J₄,₅ measured from the H-5 signal). This cross-validation confirms the assignments.
Advanced Considerations
For complex cases or for complete, unambiguous assignment, more advanced techniques can be employed.
-
Through-Space vs. Through-Bond H-F Coupling: The observed long-range ⁴J(H4-F) coupling can be transmitted via two mechanisms. Through-bond coupling relies on the polarization of electrons along the four intervening bonds. Through-space coupling occurs when the H-4 proton and the fluorine atoms are close in proximity, allowing for direct orbital overlap.[14][15][16][17] Computational modeling can often help distinguish these contributions.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY experiment will show cross-peaks between protons that are scalar coupled. This would definitively confirm the H-4/H-5, H-5/H-6, and H-4/H-6 coupling network, validating the assignments made from the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which would be essential for assigning the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing powerful long-range connectivity information to further solidify the structural assignment.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, beginning with theoretical prediction based on substituent effects and culminating in a detailed interpretation of coupling patterns, allows for the complete and confident assignment of all proton signals. The presence of the difluoromethyl group provides a distinctive triplet signal and introduces the possibility of observable long-range H-F couplings, adding another layer of structural verification. The protocols and analytical logic presented in this guide provide a robust framework for researchers engaged in the synthesis and characterization of fluorinated heterocyclic molecules.
References
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 8. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. organomation.com [organomation.com]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
safety and handling precautions for 2-Chloro-3-(difluoromethyl)pyridine
An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-(difluoromethyl)pyridine
This document provides a comprehensive technical guide on the (CAS No: 865663-96-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure accuracy and promote a culture of safety.
Compound Profile and Physicochemical Properties
This compound is a halogenated heterocyclic compound.[1][2] Such fluorinated pyridine motifs are of significant interest in medicinal chemistry and agrochemical research due to their role as versatile synthetic building blocks.[1][3][4][5] The presence of the difluoromethyl group can impart unique electronic properties and metabolic stability to target molecules. Understanding the physical properties of this reagent is the first step in ensuring its safe handling.
| Property | Value | Source |
| CAS Number | 865663-96-3 | [1][2] |
| Molecular Formula | C₆H₄ClF₂N | [1][2] |
| Molecular Weight | 163.55 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.388 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.491 | [1] |
| Flash Point | 80.56 °C (177.0 °F) | [1][5] |
Hazard Identification and Toxicological Overview
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Its toxicological profile necessitates stringent handling protocols.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[1][5] |
| Skin Corrosion/Irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation.[1][5] |
| Serious Eye Damage/Irritation (Category 2) | ❗ | Danger | H319: Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | ❗ | Danger | H335: May cause respiratory irritation.[1][5] |
The causality behind these classifications is linked to the compound's reactivity. As a chlorinated pyridine, it can react with biological macromolecules, leading to irritation and toxicity. The difluoromethyl group also influences its reactivity and absorption characteristics. The acute oral toxicity (Category 3) is of particular concern, indicating that even small amounts ingested can be highly toxic.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[6][7] This is the most critical engineering control to prevent inhalation of vapors, which are known to cause respiratory tract irritation.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any potential fugitive emissions.[8][9]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the workstation.[8][10]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection and use of PPE must be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[8] While specific breakthrough time data for this compound may not be available, butyl rubber or laminate gloves are often recommended for handling chlorinated solvents and pyridines. Nitrile gloves may offer limited splash protection but should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility charts.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect street clothes and prevent skin exposure.[7]
-
-
Respiratory Protection: If engineering controls fail or during certain high-risk procedures where vapor concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator may be necessary.[8] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.
References
- 1. 2-氯-3-(二氟甲基)吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. This compound 95 865663-96-3 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
A Theoretical Deep Dive into the Reactivity of 2-Chloro-3-(difluoromethyl)pyridine: A Guide for Researchers
This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-Chloro-3-(difluoromethyl)pyridine, a key building block in modern medicinal chemistry and materials science. By leveraging the principles of computational chemistry, we will explore the electronic landscape of this molecule and dissect the underlying factors governing its behavior in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding to guide experimental design and optimization.
The Strategic Importance and Reactive Profile of this compound
The pyridine scaffold is a cornerstone of numerous pharmaceuticals and agrochemicals. The specific substitution pattern of this compound imparts a unique combination of chemical properties. The chlorine atom at the 2-position serves as a versatile handle for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The difluoromethyl (-CHF₂) group at the 3-position is a lipophilic bioisostere of a hydroxyl or thiol group, capable of modulating the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.
Understanding the interplay between the electron-withdrawing nature of the pyridine nitrogen, the chloro substituent, and the difluoromethyl group is paramount to predicting and controlling its reactivity. This guide will focus on the theoretical underpinnings of three major classes of reactions involving this substrate:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Cross-Coupling Reactions
-
C-H Activation and Functionalization
Unveiling the Electronic Landscape: A Computational Approach
To understand the reactivity of this compound, we must first examine its ground-state electronic properties. While direct computational studies on this exact molecule are not extensively reported in the literature, we can draw strong inferences from closely related analogs, such as 2-amino-3-chloro-5-trifluoromethyl pyridine, which have been the subject of Density Functional Theory (DFT) investigations.[1]
The electronic character of the pyridine ring is significantly influenced by its substituents. The pyridine nitrogen, the chlorine atom, and the difluoromethyl group all exert electron-withdrawing inductive effects, which polarize the C-Cl bond and acidify the ring C-H bonds.
Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A low HOMO-LUMO energy gap generally signifies higher reactivity.[1] For this compound, the electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
| Property | Calculated Value (for 2-amino-3-chloro-5-trifluoromethyl pyridine analog) | Implication for this compound |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.9 eV | A low-lying LUMO suggests high susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.9 eV | A moderate gap suggests a balance of stability and reactivity. |
Table 1: Calculated electronic properties of a close analog, 2-amino-3-chloro-5-trifluoromethyl pyridine, using DFT at the B3LYP/cc-pVQZ level of theory. These values provide a reasonable estimate for the electronic characteristics of this compound.[1]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[2] For this compound, the MEP would be expected to show a significant region of positive potential around the carbon atom bearing the chlorine, making it the primary site for nucleophilic attack. The region around the pyridine nitrogen would exhibit a negative potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis allows for the quantification of the charge distribution within the molecule. The calculated atomic charges on the analog 2-amino-3-chloro-5-trifluoromethyl pyridine reveal the polarization of the C-Cl bond and the electron-deficient nature of the pyridine ring carbons.[1]
| Atom | Mulliken Atomic Charge (for 2-amino-3-chloro-5-trifluoromethyl pyridine analog) |
| C2 (bearing Cl) | +0.25e |
| C3 (bearing CF₃) | +0.45e |
| C4 | -0.20e |
| C5 | +0.15e |
| C6 | -0.10e |
| N1 | -0.35e |
| Cl | -0.10e |
Table 2: Calculated Mulliken atomic charges for a close analog, 2-amino-3-chloro-5-trifluoromethyl pyridine, using DFT at the B3LYP/cc-pVQZ level of theory. The positive charge on C2 highlights its electrophilicity.[1]
A Theoretical Dissection of Key Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the primary determinant of the reaction rate.
The electron-withdrawing pyridine nitrogen is crucial for stabilizing the negative charge of the Meisenheimer complex, particularly when the substitution occurs at the 2- or 4-positions.[4] In this compound, both the nitrogen and the 3-difluoromethyl group contribute to the stabilization of the intermediate formed upon nucleophilic attack at the C2 position.
Caption: General mechanism for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly versatile.[5][6] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
For this compound, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and often rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this step. Theoretical studies can model the transition state of the oxidative addition and elucidate the role of phosphine ligands in stabilizing the palladium catalyst and promoting the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Activation and Functionalization
Direct C-H functionalization is a highly atom-economical strategy for molecular diversification. However, the C-H bonds of electron-deficient pyridines are generally less reactive towards common C-H activation catalysts.[7] Theoretical studies can play a crucial role in identifying the most acidic C-H bonds and modeling potential reaction pathways, such as concerted metalation-deprotonation.
Based on the expected electronic effects, the C-H bond at the 4-position of this compound is likely the most acidic, followed by the C-H at the 6-position. This is due to the combined electron-withdrawing effects of the nitrogen and the substituents. Computational modeling can predict the relative energies of the intermediates formed upon C-H activation at different positions, providing a guide for regioselectivity.
Caption: A conceptual workflow for transition metal-catalyzed C-H activation.
Methodologies for Theoretical Investigation
A Practical Protocol for DFT Calculations
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. Here is a general protocol for setting up a DFT calculation for this compound.
Step-by-Step Protocol:
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies). This also provides thermodynamic data.
-
Property Calculations: From the optimized geometry, calculate electronic properties such as:
-
HOMO and LUMO energies
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) analysis for atomic charges
-
Caption: A typical workflow for calculating electronic properties using DFT.
Modeling Reaction Mechanisms
To study a reaction pathway, one needs to locate the transition state (TS) connecting reactants and products.
-
Transition State Search:
-
Use methods like QST2 (given reactant and product structures) or QST3 (given an initial guess for the TS) in Gaussian.
-
Alternatively, use an optimization algorithm like the Berny algorithm with the Opt=TS keyword.
-
-
Transition State Verification: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
-
Energy Profile: Calculate the energies of the reactants, transition state, and products to determine the activation energy and reaction enthalpy.
Conclusion and Future Outlook
This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Through the lens of computational chemistry, we have explored its electronic properties and the mechanistic underpinnings of its key transformations. The electron-deficient nature of the pyridine ring, enhanced by the chloro and difluoromethyl substituents, makes it an excellent substrate for nucleophilic aromatic substitution and a promising, albeit challenging, candidate for C-H functionalization.
While we have drawn valuable insights from theoretical studies on analogous compounds, there remains a clear need for dedicated computational investigations on this compound itself. Future theoretical work should focus on:
-
Calculating the activation barriers for SNAr with a range of nucleophiles.
-
Modeling the complete catalytic cycles for various cross-coupling reactions to understand ligand and solvent effects.
-
Elucidating the mechanisms and regioselectivity of C-H activation with different catalytic systems.
Such studies will undoubtedly accelerate the rational design of novel synthetic methodologies and the development of new functional molecules based on this versatile chemical scaffold.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Methodological & Application
Application Note: The Strategic Role of 2-Chloro-3-(halomethyl)pyridines in Modern Agrochemical Synthesis
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. Among the various fluorinated scaffolds, pyridine derivatives substituted with difluoromethyl (CHF₂) or trifluoromethyl (CF₃) groups are of paramount importance.
This document focuses on the synthetic utility of 2-Chloro-3-(halomethyl)pyridine intermediates. While direct applications of 2-Chloro-3-(difluoromethyl)pyridine are emerging, the current body of peer-reviewed literature and established industrial processes predominantly centers on its close analogue, 2-Chloro-3-(trifluoromethyl)pyridine, and other related isomers. These compounds serve as critical building blocks for a range of high-performance fungicides, herbicides, and insecticides.[1][2] This note will provide a detailed overview of the synthesis and application of these key intermediates, with a focus on validated protocols for the synthesis of commercially significant agrochemicals.
The Intermediate: 2-Chloro-3-(trifluoromethyl)pyridine
2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1) is a versatile heterocyclic organic compound used as a pharmaceutical and agrochemical intermediate.[3] Its synthesis is often achieved through processes such as the chlorination of 3-trifluoromethylpyridine N-oxide or as a product in the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures.[1][2][4] The strategic placement of the chloro and trifluoromethyl groups on the pyridine ring allows for selective and sequential functionalization, making it a valuable synthon.
The reactivity of the chlorine atom at the 2-position of the pyridine ring makes it susceptible to nucleophilic substitution, a key reaction for building more complex molecules. This reactivity is central to its role in the synthesis of numerous crop protection products.
Application I: Synthesis of the Fungicide/Nematicide Fluopyram
Fluopyram is a broad-spectrum pyridylethylbenzamide fungicide and nematicide that functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[5] Its synthesis highlights the utility of related trifluoromethylpyridine intermediates, specifically 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthetic Strategy Overview
The industrial synthesis of Fluopyram often starts with 2,3-dichloro-5-(trifluoromethyl)pyridine.[5][6] This precursor undergoes a series of reactions to build the ethylamine side chain at the 2-position, culminating in a final amidation step with 2-(trifluoromethyl)benzoyl chloride to yield the active ingredient.[5] While various routes exist to synthesize the key amine intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, the final coupling step is a critical and illustrative reaction.[5][6]
Caption: Final amidation step in the synthesis of Fluopyram.
Protocol: Synthesis of Fluopyram via Amide Coupling
This protocol details the final step in the synthesis of Fluopyram from its key amine intermediate. The causality behind this procedure lies in the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride, forming a stable amide bond. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine HCl | N/A | 277.51 | Key intermediate hydrochloride salt |
| 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | 208.57 | Acylating agent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Acid scavenger |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous solvent |
Procedure: [5]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the hydrochloride salt of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Base Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add a solution of triethylamine (3.0 eq) in DCM. The use of an ice bath is critical to control the exothermic reaction of the acid-base neutralization.
-
Acylating Agent Addition: While maintaining the temperature at 0-5 °C, add a solution of 2-trifluoromethylbenzoyl chloride (1.2 eq) in DCM dropwise over 10-15 minutes. Slow addition prevents temperature spikes that could lead to side reactions.
-
Reaction Progression: After the addition is complete, stir the reaction mixture for an additional 10 minutes in the ice bath.
-
Warming and Completion: Remove the ice bath and allow the reaction to proceed at ambient temperature for 10 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Fluopyram.
Application II: Synthesis of the Herbicide Diflufenican
Diflufenican is a selective pre- and early post-emergence herbicide used for the control of broad-leaved weeds.[7] It acts by inhibiting carotenoid biosynthesis, leading to the photo-destruction of chlorophyll and subsequent plant death.[7][8] Its synthesis involves the coupling of a 2-chloronicotinic acid derivative with two different aromatic moieties.
Synthetic Strategy Overview
A common synthetic route to Diflufenican starts with 2-chloronicotinic acid.[9] The synthesis proceeds in two key steps: first, an esterification or etherification reaction with 3-(trifluoromethyl)phenol, followed by an amidation reaction with 2,4-difluoroaniline to form the final product.[9][10] This step-wise approach allows for the controlled assembly of the molecule.
Caption: Two-stage synthesis pathway for Diflufenican.
Protocol: Synthesis of Diflufenican via Amide Coupling
This protocol describes the final amidation step, coupling the nicotinic acid intermediate with 2,4-difluoroaniline. The use of a carbodiimide coupling agent like EDCI, often with an activator like DMAP, is a standard and effective method for forming amide bonds from carboxylic acids and amines under mild conditions.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid | 197565-66-5 | 283.21 | Key intermediate |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | Amine component |
| EDCI·HCl | 25952-53-8 | 191.70 | Coupling agent |
| DMAP | 1122-58-3 | 122.17 | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous solvent |
Procedure: [10]
-
Reaction Setup: To a round-bottomed flask, add 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.2 eq) and 2,4-difluoroaniline (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) and stir the mixture to dissolve the reactants.
-
Reagent Addition: Cool the flask in an ice bath. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 1.3 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.02 eq). The ice bath helps to moderate the reaction rate and minimize side reactions.
-
Reaction Progression: Remove the ice bath and stir the mixed system at room temperature. Monitor the reaction's completion using TLC.
-
Quenching: Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes acidic components and decomposes any remaining EDCI.
-
Extraction: Extract the aqueous layer three times with DCM. The organic layers are combined.
-
Washing and Drying: Wash the combined organic phase sequentially with water and then with a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography (e.g., using a petroleum ether: ethyl acetate gradient) to afford Diflufenican as a white solid.[10]
Conclusion and Future Outlook
2-Chloro-3-(halomethyl)pyridines are undeniably valuable intermediates in the synthesis of modern agrochemicals. The trifluoromethyl-substituted pyridines, in particular, are foundational to the production of highly effective products like Fluopyram and Diflufenican. The protocols detailed herein demonstrate the robust and scalable chemical transformations that leverage the unique reactivity of these building blocks. As the demand for more selective, potent, and environmentally benign crop protection agents grows, the development of novel synthetic routes utilizing both difluoromethyl- and trifluoromethyl-pyridine scaffolds will continue to be an area of intense research and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 7. Diflufenican - Wikipedia [en.wikipedia.org]
- 8. Diflufenican | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 10. Diflufenican synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Chloro-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of the 2-Substituted 3-(Difluoromethyl)pyridine Scaffold
The pyridine core is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, offers a powerful strategy to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity. The CHF₂ group is particularly noteworthy as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1]
2-Chloro-3-(difluoromethyl)pyridine emerges as a highly valuable and versatile building block for drug discovery. Its unique electronic architecture makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the reactivity of this substrate and detailed, field-proven protocols for its reaction with common classes of nucleophiles, enabling the rapid generation of diverse compound libraries for pharmaceutical development.
Chemical Reactivity and Mechanistic Rationale
The reactivity of this compound in SNAr reactions is governed by two primary electronic factors:
-
Pyridine Ring Activation: The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, predisposes it to attack by nucleophiles. The nitrogen atom can effectively stabilize the negative charge in the reaction intermediate, particularly when the attack occurs at the ortho (C2) or para (C4) positions.[2][3][4]
-
Inductive Effect of the 3-(Difluoromethyl) Group: The difluoromethyl group at the C3 position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect further depletes electron density from the pyridine ring, significantly enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This activation is particularly pronounced at the adjacent C2 and C4 positions.
The combination of these effects makes the C2-chloro substituent an excellent leaving group for SNAr reactions. The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5]
Caption: General Mechanism of SNAr on this compound.
Experimental Protocols and Application Notes
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles. These protocols are based on established procedures for analogous activated halopyridines and are designed to be robust and reproducible.
Protocol 1: Synthesis of 2-Alkoxy-3-(difluoromethyl)pyridines (O-Nucleophiles)
The displacement of the 2-chloro substituent with an alkoxide is a straightforward method to introduce ether linkages. The reaction typically proceeds under basic conditions to generate the alkoxide nucleophile in situ.
Workflow for Alkoxylation:
Caption: Workflow for the synthesis of 2-alkoxy-3-(difluoromethyl)pyridines.
Detailed Protocol: Synthesis of 2-Methoxy-3-(difluoromethyl)pyridine
-
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.5 M.
-
Add sodium methoxide (1.2-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and carefully quench by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-methoxy-3-(difluoromethyl)pyridine.
-
Causality and Experimental Insights:
-
Base: A strong base like sodium methoxide or sodium hydride is required to deprotonate the alcohol, forming the potent alkoxide nucleophile. Using the sodium salt of the desired alcohol (e.g., NaOMe for methoxylation) is often most efficient.
-
Solvent: A polar aprotic solvent like DMF or THF is ideal as it solubilizes the reactants and facilitates the SNAr mechanism without protonating the nucleophile.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction, which includes the disruption of the pyridine's aromaticity in the intermediate step.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Sodium Alkoxide (1.2-1.5 eq) | Pre-formed or in situ generated alkoxide is a strong nucleophile. |
| Solvent | Anhydrous DMF, THF, Dioxane | Polar aprotic solvent stabilizes the charged intermediate. |
| Temperature | 60-120 °C | Provides sufficient energy to drive the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture, especially if using NaH. |
Protocol 2: Synthesis of 2-Amino-3-(difluoromethyl)pyridines (N-Nucleophiles)
The introduction of nitrogen-based substituents is crucial for tuning the pharmacological properties and solubility of drug candidates. Reactions with ammonia or primary/secondary amines are highly effective. Due to the volatility of ammonia, these reactions are often conducted under pressure at elevated temperatures.
Detailed Protocol: Synthesis of 2-Amino-3-(difluoromethyl)pyridine
-
Materials:
-
This compound
-
Aqueous ammonia (e.g., 28% solution) or ammonia in a suitable solvent
-
Pressure vessel or sealed tube
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Place this compound (1.0 eq) and aqueous ammonia (10-20 eq) into a sealable pressure vessel.
-
Seal the vessel tightly and heat the mixture to 130-160 °C with vigorous stirring. The internal pressure will increase significantly.[1]
-
Maintain the temperature for 6-24 hours. Monitor the reaction by taking aliquots (after cooling) and analyzing by LC-MS.
-
After the reaction is complete, cool the vessel to room temperature. Caution: Do not open the vessel while hot.
-
Vent the vessel in a fume hood. Transfer the reaction mixture to a separatory funnel.
-
Extract the product into an organic solvent like DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure 2-amino-3-(difluoromethyl)pyridine.
-
Causality and Experimental Insights:
-
Pressure: A sealed vessel is necessary to maintain a high concentration of the ammonia nucleophile in the reaction mixture at temperatures above its boiling point.[1]
-
Excess Nucleophile: A large excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.
-
Safety: Reactions under pressure require appropriate safety precautions, including the use of a blast shield and a properly rated pressure vessel.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Aqueous Ammonia (10-20 eq) | High concentration drives the reaction; water is a suitable solvent. |
| Solvent | Water or hydrophilic ethers[1] | Solubilizes ammonia and the pyridine substrate. |
| Temperature | 130-160 °C | High temperature is required for the less nucleophilic ammonia. |
| Apparatus | Autoclave / Sealed Pressure Vessel | Essential for reactions above the solvent's boiling point. |
Protocol 3: Synthesis of 2-(Alkylthio)-3-(difluoromethyl)pyridines (S-Nucleophiles)
Thioethers are important functional groups in many bioactive molecules. Thiols are generally excellent nucleophiles, and their corresponding thiolates are even more potent. These reactions often proceed under milder conditions compared to those with O- or N-nucleophiles.
Detailed Protocol: Synthesis of 2-(Ethylthio)-3-(difluoromethyl)pyridine
-
Materials:
-
This compound
-
Ethanethiol (EtSH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Add anhydrous DMF or MeCN as the solvent (approx. 0.5 M).
-
Add ethanethiol (1.1-1.3 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-(ethylthio)-3-(difluoromethyl)pyridine.
-
Causality and Experimental Insights:
-
Nucleophilicity: Thiols are soft and highly polarizable nucleophiles, making them very effective in SNAr reactions. The reaction proceeds readily with the in situ generated thiolate.
-
Base: A mild base like K₂CO₃ is sufficient to deprotonate the thiol, generating the thiolate nucleophile. Stronger bases are typically not required and may lead to side reactions.
-
Temperature: Due to the high reactivity of thiolates, these substitutions can often be performed at lower temperatures than their oxygen or nitrogen counterparts, improving the functional group tolerance of the reaction.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Thiol (1.1-1.3 eq) | Highly potent nucleophile for SNAr. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Mild base effectively generates the thiolate in situ. |
| Solvent | DMF, MeCN | Polar aprotic solvent facilitates the reaction. |
| Temperature | 60-80 °C | Milder conditions are sufficient due to the high reactivity of thiols. |
Conclusion
This compound is a robust and versatile electrophile for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of both the pyridine nitrogen and the 3-difluoromethyl group strongly activates the C2 position for displacement. By selecting the appropriate nucleophile and optimizing reaction conditions—primarily solvent, base, and temperature—a wide array of 2-substituted 3-(difluoromethyl)pyridine derivatives can be synthesized efficiently. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold, accelerating the discovery and development of new therapeutic agents.
References
- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 3. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
protocol for Suzuki coupling of 2-Chloro-3-(difluoromethyl)pyridine
An Application Guide for the Synthesis of 2-Aryl-3-(difluoromethyl)pyridines
Introduction: The Strategic Importance of Fluorinated Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become indispensable in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Within medicinal chemistry, the incorporation of fluorine atoms into heterocyclic structures is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The difluoromethyl (-CHF₂) group, in particular, can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and improve binding affinity. 2-Chloro-3-(difluoromethyl)pyridine is therefore a valuable building block for accessing novel, biologically active compounds.
However, the coupling of electron-deficient heteroaryl chlorides like this compound presents specific challenges. These substrates exhibit lower reactivity towards oxidative addition compared to their bromide or iodide counterparts and are prone to catalyst inhibition through coordination of the pyridine nitrogen.[4][5] This application note provides a robust and detailed protocol for the successful Suzuki-Miyaura coupling of this compound, explaining the critical parameters and the rationale behind their selection to ensure reliable and high-yielding outcomes for researchers in drug discovery and development.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and requires an electron-rich ligand on the palladium center to facilitate the process.[6][8]
-
Transmetalation : The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[1][7][9]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][10]
Detailed Experimental Protocol
This protocol is designed to be a reliable starting point for the coupling of various arylboronic acids with this compound.
Materials and Reagents
| Reagent | Molecular Weight | Equivalents | Amount (for 1 mmol scale) | Purpose |
| This compound | 163.54 g/mol | 1.0 | 164 mg | Electrophile |
| Arylboronic Acid (e.g., 4-Tolylboronic acid) | 135.96 g/mol | 1.2 | 163 mg | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 g/mol | 0.02 (4 mol% Pd) | 18.3 mg | Palladium(0) Precatalyst |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 202.29 g/mol | 0.08 | 16.2 mg | Ligand |
| K₃PO₄ (Potassium Phosphate, tribasic) | 212.27 g/mol | 2.5 | 531 mg | Base |
| 1,4-Dioxane, Anhydrous | - | - | 5 mL | Solvent |
| Water, Degassed | - | - | 1 mL | Co-Solvent |
Note on Reagent Handling:
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them under an inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques.
-
Anhydrous solvents are critical for reproducibility. Use freshly dried solvents or purchase high-quality anhydrous grades.
Step-by-Step Methodology
-
Inert Atmosphere Setup :
-
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature.
-
Backfill the flask with Nitrogen or Argon gas. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
-
Addition of Solids :
-
Under the inert atmosphere, add this compound (164 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (531 mg, 2.5 mmol), tri-tert-butylphosphine (16.2 mg, 0.08 mmol), and finally Pd₂(dba)₃ (18.3 mg, 0.02 mmol).
-
Scientist's Tip: Adding the catalyst last minimizes its exposure to air if the flask needs to be briefly opened. The order of solids addition is generally not critical, but consistency is key.
-
-
Solvent Addition :
-
Degas the anhydrous 1,4-dioxane and water by sparging with Argon or Nitrogen for at least 20-30 minutes prior to use.[11]
-
Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask.
-
The mixture will typically appear as a suspension.
-
-
Reaction Execution :
-
Seal the Schlenk flask securely.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
-
Reaction Work-up :
-
After the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).[12]
-
-
Extraction and Isolation :
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (20 mL) and then brine (20 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-30% ethyl acetate). The exact gradient will depend on the polarity of the specific product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final 2-aryl-3-(difluoromethyl)pyridine product.
-
Workflow Visualization
Trustworthiness: Self-Validating Insights and Troubleshooting
A robust protocol anticipates potential issues. The choice of each component in this protocol is deliberate and grounded in established principles for coupling challenging heteroaryl chlorides.
-
Why Pd₂(dba)₃ / P(t-Bu)₃? Aryl chlorides require highly active catalysts. The combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is a classic system for promoting the difficult oxidative addition step.[9][13] The bulkiness of the ligand also favors reductive elimination and can suppress side reactions.[8]
-
Why K₃PO₄? Potassium phosphate is an effective base that is strong enough to promote boronate formation without causing significant degradation of sensitive functional groups. It has demonstrated broad utility in heteroaryl couplings.[14]
-
Why Dioxane/Water? While many organic solvents can be used, the addition of water often accelerates the transmetalation step and helps to solubilize the inorganic base.[6][15] Dioxane is a stable, high-boiling solvent suitable for the required reaction temperatures.
-
Common Pitfall: Protodeboronation. A frequent side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.[6] This can be caused by excess base, prolonged heating, or residual oxygen. Using the specified equivalents and ensuring a thoroughly inert atmosphere helps to minimize this pathway. If protodeboronation is a major issue, using the corresponding boronic ester (e.g., a pinacol ester) can improve stability.[6]
-
Low Conversion: If the reaction stalls, potential causes include an inactive catalyst (ensure it is from a reliable source and stored properly), insufficient degassing (oxygen deactivates the catalyst), or a particularly challenging boronic acid. In such cases, screening alternative ligands (e.g., Buchwald-type biaryl phosphines like XPhos) or pre-catalysts (e.g., XPhos Pd G3) may be necessary.[16]
By understanding the causality behind these choices, researchers can adapt and optimize the protocol for their specific needs, ensuring the integrity and success of their synthetic efforts.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Difluoromethyl Group: A Strategic Tool in Bioactive Compound Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Classical Bioisosteres
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the druglike properties of bioactive molecules. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely versatile functional group. It is far more than a simple bioisostere; its distinct electronic and steric properties allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profile in ways that are not achievable with more traditional substituents.[1] This guide provides an in-depth exploration of the multifaceted roles of the difluoromethyl group in drug design, offering both the theoretical underpinnings and practical protocols for its application.
The CF2H group is particularly noteworthy for its ability to act as a "lipophilic hydrogen bond donor," a characteristic that sets it apart from its perfluorinated counterpart, the trifluoromethyl (CF3) group.[2][3] This unique feature allows it to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups while simultaneously enhancing lipophilicity, a critical factor for membrane permeability and bioavailability.[4][5][6][7] Furthermore, the introduction of a CF2H group can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]
This document will delve into the nuanced physicochemical properties of the difluoromethyl group, its strategic application as a bioisosteric replacement, and detailed protocols for its synthesis and characterization.
Physicochemical Properties: A Comparative Analysis
The decision to incorporate a difluoromethyl group into a drug candidate is driven by its unique combination of properties, which often fall between those of a methyl (-CH3) and a trifluoromethyl (-CF3) group. Understanding these properties is crucial for rational drug design.
| Property | Methyl (-CH3) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) | Rationale for Application |
| Hansch Lipophilicity Parameter (π) | +0.50 | +0.40 to -0.10[2][8][9] | +0.88[10] | The CF2H group offers a more nuanced control over lipophilicity compared to the highly lipophilic CF3 group, allowing for optimization of the absorption, distribution, metabolism, and excretion (ADME) profile.[3] |
| Hydrogen Bond Donating Capacity (Acidity Parameter A) | ~0 | 0.085 - 0.126[2][8][9] | 0 | The polarized C-H bond in the CF2H group allows it to act as a hydrogen bond donor, mimicking interactions of hydroxyl, thiol, or amine groups with biological targets.[2][8][9][11] |
| Metabolic Stability | Low (susceptible to oxidation) | High | Very High | The strong C-F bonds in the CF2H group confer significant resistance to metabolic degradation, particularly oxidative metabolism, leading to an extended half-life.[4][10] |
| pKa Modulation | Minimal | Moderate Electron-Withdrawing | Strong Electron-Withdrawing | The electron-withdrawing nature of the CF2H group can lower the pKa of adjacent functional groups, influencing the ionization state of the molecule at physiological pH.[4][12] |
| Conformational Effects | Flexible | Can introduce specific conformational preferences through dipole-dipole interactions and intramolecular hydrogen bonding.[13][14][15] | Can significantly alter molecular conformation due to its steric bulk.[16] | The CF2H group can be used to lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target.[13][14] |
The Difluoromethyl Group as a Bioisosteric Replacement
A primary application of the difluoromethyl group in drug design is as a bioisosteric replacement for other functional groups. This strategy aims to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity.
Case Study: Replacement of a Hydroxyl Group
The replacement of a hydroxyl group with a difluoromethyl group is a common strategy to enhance metabolic stability.[17] The hydroxyl group is often a site of phase I metabolism (oxidation) and phase II metabolism (glucuronidation). The CF2H group, being resistant to oxidation, can block these metabolic pathways, leading to a longer drug half-life.[5] While the hydrogen bonding capability of the hydroxyl group is crucial for target binding in many cases, the CF2H group can often serve as a suitable mimic, acting as a hydrogen bond donor.[2][8][9]
Experimental Protocols
Protocol 1: Synthesis of Aryl Difluoromethyl Ethers via O-Difluoromethylation of Phenols
This protocol describes a general method for the synthesis of aryl difluoromethyl ethers, a common structural motif in bioactive compounds. The reaction proceeds via the generation of difluorocarbene, which then reacts with a phenol.[18][19]
Materials:
-
Substituted phenol
-
Sodium chlorodifluoroacetate (CF2ClCO2Na)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in DMF (5 mL) in a sealable reaction vessel, add sodium chlorodifluoroacetate (2.0 mmol) and potassium carbonate (2.0 mmol).
-
Seal the reaction vessel and heat the mixture at 100-120 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl difluoromethyl ether.
Validation:
-
Confirm the structure of the product by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
-
In the 1H NMR spectrum, the difluoromethyl proton should appear as a triplet with a coupling constant (JHF) of approximately 50-60 Hz.
-
In the 19F NMR spectrum, the two fluorine atoms should appear as a doublet.
Protocol 2: Evaluation of Lipophilicity (LogP) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Add a small aliquot of the stock solution to a mixture of 1-octanol and water (or buffer) in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be within the linear range of the analytical method.
-
Securely cap the container and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the octanol and aqueous phases completely.
-
Carefully collect an aliquot from both the octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogP value using the following equation: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).
Validation:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Run a control compound with a known LogP value to validate the experimental setup.
-
Ensure that the sum of the compound recovered from both phases is close to 100% of the initial amount added.
Workflow for Incorporating and Evaluating the Difluoromethyl Group
Conclusion
The difluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability and modulate pKa, provides a multifaceted strategy for optimizing the properties of drug candidates.[3][4][5][6][7] By understanding the fundamental principles behind its application and employing robust synthetic and analytical protocols, researchers can effectively leverage the CF2H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 3. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Continuous Flow Reactions for the Advanced Synthesis of Pyridine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals. Traditional batch synthesis of these vital heterocycles often presents challenges related to safety, scalability, and process control. This application note provides a comprehensive guide to the synthesis of pyridine derivatives using continuous flow chemistry, a transformative technology that offers enhanced safety, superior heat and mass transfer, and seamless scalability. We will explore key synthetic strategies, including classic ring-forming reactions and functionalization methods, supported by detailed, field-proven protocols, quantitative data, and workflow diagrams to empower researchers in leveraging this powerful technology.
Introduction: The Paradigm Shift from Batch to Flow for Heterocyclic Chemistry
The pyridine ring is a privileged scaffold in modern medicine, present in a wide array of drugs targeting diverse diseases. The efficient and safe construction of this heterocycle is therefore a critical task in pharmaceutical development. Conventional batch processing, while historically significant, is often constrained by challenges such as poor heat dissipation in exothermic reactions, difficulties in handling hazardous reagents at scale, and inconsistencies between batches.[1]
Continuous flow chemistry emerges as a powerful solution to these limitations. By conducting reactions in miniaturized channels or tubes, flow reactors offer intrinsically superior control over reaction parameters like temperature, pressure, and residence time.[2] This precise control leads to improved yields, higher selectivity, and significantly enhanced safety, particularly when dealing with energetic intermediates or hazardous reagents.[3] For the synthesis of pyridine derivatives, this translates into faster, more reliable, and scalable production routes, making it an indispensable tool for modern drug discovery and process development.[4]
Core Principles of Continuous Flow Synthesis
A continuous flow system fundamentally consists of pumps to deliver reagents, a reactor where the transformation occurs, and a back-pressure regulator (BPR) to maintain pressure and prevent solvent boiling at elevated temperatures. The causality behind its effectiveness lies in several key principles:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or coiled tubing ensures rapid and uniform heat exchange, preventing the formation of hot spots that can lead to side reactions or decomposition.[5] This allows for the safe execution of highly exothermic reactions, such as nitrations or oxidations.
-
Precise Residence Time Control: The residence time (τ), the average duration a molecule spends in the reactor, is a critical parameter that dictates reaction conversion. It is precisely controlled by the reactor volume (V) and the total flow rate (F) of the reagents (τ = V/F).[6] This eliminates the ambiguity of reaction "time" in batch, leading to highly reproducible outcomes.
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the quantity of hazardous material present at any given moment.[3] This containment drastically reduces the risks associated with explosive intermediates or toxic reagents, making flow chemistry the method of choice for otherwise dangerous transformations.[7]
Generic Continuous Flow Experimental Workflow
The following diagram illustrates a fundamental setup for a single-step continuous flow reaction.
Caption: A simple single-reaction continuous flow setup.
Synthetic Strategies and Protocols
Pyridine Ring Formation: The Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis is a classic method for preparing substituted pyridines from an enamine and an ethynyl ketone. Transferring this two-step sequence (Michael addition followed by cyclodehydration) into a single continuous flow process avoids the isolation of intermediates and improves efficiency.[8] The use of a Brønsted acid catalyst facilitates both steps within the flow reactor.[9]
Protocol: One-Step Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [10]
-
System Preparation:
-
Equip a flow chemistry system (e.g., Uniqsis FlowSyn) with a 5 mL stainless steel coil reactor.
-
Set the back-pressure regulator (BPR) to 250 psi.
-
Use a 5:1 mixture of Ethanol:Acetic Acid as the system solvent.
-
Direct the reactor outlet to a collection flask containing a stirred saturated aqueous NaHCO₃ solution for in-line quenching.
-
-
Reagent Preparation:
-
Prepare a stock solution by dissolving 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in 12 mL of the EtOH–AcOH (5:1) system solvent.
-
-
Reaction Execution:
-
Prime the system pumps and reagent lines to remove air.
-
Set the reactor temperature to 120 °C.
-
Set the pump flow rate to 1.0 mL/min. This corresponds to a residence time of 5.0 minutes in the 5 mL reactor.
-
Pump the reagent stock solution through the system.
-
After the collection is complete, flush the system with the solvent.
-
-
Work-up and Analysis:
-
Extract the quenched aqueous solution from the collection flask with CH₂Cl₂.
-
Combine the organic extracts, dry over MgSO₄, and evaporate the solvent in vacuo.
-
The resulting yellow solid is the desired product, ethyl 2-methyl-6-phenylpyridine-3-carboxylate.
-
Data Presentation: Bohlmann-Rahtz Synthesis
| Method | Heating | Temperature (°C) | Time (min) | Yield (%) | Throughput (g/h) | Reference |
| Continuous Flow | Conductive | 120 | 5 (residence) | 86 | ~3.0 | [9][10] |
| Batch | Microwave | 120 | 5 | 86 | N/A | [9][10] |
| Traditional Batch | Conductive | Reflux (Toluene) | 330 | 86 (two steps) | N/A | [8] |
Throughput for flow calculated based on steady-state operation with the specified concentration.
Pyridine Functionalization: Catalytic N-Oxidation
Pyridine N-oxides are crucial intermediates for further functionalization of the pyridine ring. Their synthesis often involves strong oxidants, posing safety risks in batch. A continuous flow process using a packed-bed microreactor with a heterogeneous catalyst offers a much safer and highly efficient alternative.[11] Using titanium silicalite (TS-1) as a catalyst with H₂O₂ as the oxidant is a green and effective approach.[12]
Protocol: Continuous Flow N-Oxidation using a Packed-Bed Reactor [11]
-
System Preparation:
-
Construct a flow setup consisting of an HPLC pump, a packed-bed microreactor, and a BPR.
-
The microreactor is a stainless-steel tube (e.g., 4.6 mm ID x 150 mm L) packed with TS-1 catalyst (e.g., 955 mg, 40-60 mesh).
-
Place the packed-bed reactor in a column heater or oil bath.
-
-
Reagent Preparation:
-
Prepare a solution of the pyridine substrate (e.g., pyridine, 0.25 M) in methanol.
-
Prepare a solution of H₂O₂ (30% aq.) in methanol (final concentration 0.275 M, 1.1 equivalents).
-
-
Reaction Execution:
-
Pre-heat the packed-bed reactor to 60 °C.
-
Pump the pre-mixed reagent solution through the TS-1 packed bed at a flow rate of 0.6 mL/min. This results in a residence time of approximately 3 minutes .
-
Collect the reactor output. The system can be operated continuously for extended periods (>800 hours) with stable catalyst activity.[11]
-
-
Work-up and Analysis:
-
The collected solution containing the pyridine N-oxide can be concentrated in vacuo.
-
The purity is typically high, and further purification may not be necessary depending on the substrate.
-
Data Presentation: Catalytic N-Oxidation of Pyridine
| Substrate | Method | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| Pyridine | Continuous Flow | 3 | 60 | 99 | [11] |
| 4-Picoline | Continuous Flow | 3 | 60 | 99 | [11] |
| 4-Chloropyridine | Continuous Flow | 18 | 60 | 98 | [11] |
| Pyridine | Batch | 720 (12 h) | 60 | 95 | [11] |
Catalytic Packed-Bed Reactor Workflow
Caption: Setup for continuous catalytic N-oxidation.
Pyridine Functionalization: Catalytic Hydrogenation
The reduction of pyridines to piperidines is a fundamental transformation. In batch, this often requires high pressures of H₂ gas, posing significant safety risks. Continuous flow hydrogenation reactors, which can generate hydrogen in situ or handle it safely within a contained, high-pressure system, are ideally suited for this task.[13]
Protocol: Continuous Flow Hydrogenation of Ethyl Nicotinate [14]
-
System Preparation:
-
Use a dedicated flow hydrogenation system (e.g., ThalesNano H-Cube®) equipped with a pre-packed catalyst cartridge (CatCart®). For this transformation, 10% Pd/C is effective.
-
The system generates H₂ gas from the electrolysis of water.
-
-
Reagent Preparation:
-
Prepare a solution of ethyl nicotinate (e.g., 0.1 M) in a suitable solvent such as ethanol or methanol.
-
-
Reaction Execution:
-
Set the system parameters:
-
Temperature: 70 °C
-
H₂ Pressure: 80 bar
-
Flow Rate: 0.5 mL/min
-
-
Pump the substrate solution through the catalyst cartridge.
-
Collect the hydrogenated product stream after it passes the BPR.
-
-
Work-up and Analysis:
-
The solvent can be removed in vacuo to yield the product, ethyl nipecotate (the corresponding piperidine).
-
Yields are typically high to quantitative under these conditions.
-
Causality Behind Parameter Choice: High pressure (30-80 bar) is crucial for activating the aromatic pyridine ring for hydrogenation. The choice of catalyst (Pd/C, Pt/C, or Rh/C) can influence the selectivity and stereoselectivity for disubstituted pyridines.[13]
Telescoped Synthesis and In-Line Purification
A major advantage of flow chemistry is the ability to "telescope" multiple reaction steps together without intermediate isolation and purification.[15] This is often enabled by in-line work-up modules, such as liquid-liquid extractors, that purify the product stream before it enters the next reactor.[16]
Concept: In-Line Liquid-Liquid Extraction
After a reaction, the crude product stream can be mixed with an immiscible solvent (e.g., water). This two-phase mixture is then passed through a membrane-based separator. A hydrophobic membrane allows the organic phase to pass through while retaining the aqueous phase, effectively performing a continuous extraction.[17] This removes water-soluble impurities or byproducts before the next synthetic step.
Workflow for a Telescoped Synthesis
References
- 1. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 2. nhsjs.com [nhsjs.com]
- 3. Original Papers – The Kappe Laboratory [goflow.at]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Microreactors for Process Intensification [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. thalesnano.com [thalesnano.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrated continuous-flow chemistry enabled by multistage separations [dspace.mit.edu]
- 17. syrris.com [syrris.com]
The Art of Pyridine Functionalization: A Detailed Guide to the Reactivity of 2-Chloro-3-(difluoromethyl)pyridine with Diverse Nucleophiles
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical and agrochemical research, the strategic modification of heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyridine ring, a ubiquitous motif in a vast array of bioactive molecules, presents a versatile platform for structural diversification. Among the plethora of substituted pyridines, 2-Chloro-3-(difluoromethyl)pyridine has emerged as a particularly valuable building block. The presence of the electron-withdrawing difluoromethyl group significantly activates the pyridine ring towards nucleophilic attack, making the 2-chloro position a prime site for functionalization.
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this compound with a variety of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. We will delve into the mechanistic underpinnings of these transformations and provide field-proven protocols to empower chemists in their synthetic endeavors.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is facilitated by the electronic properties of the substrate. The electronegative nitrogen atom and the potent electron-withdrawing difluoromethyl group at the 3-position synergistically reduce the electron density of the pyridine ring, particularly at the C2 and C4 positions. This electronic depletion renders the C2 carbon, bearing the chlorine atom, highly susceptible to attack by nucleophiles.
The SNAr reaction typically proceeds through a two-step addition-elimination sequence. The nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyridine ring is restored. The stability of the Meisenheimer complex is a critical factor influencing the reaction rate, and it is significantly enhanced by the presence of strong electron-withdrawing groups.
substrate [label="this compound"]; nucleophile [label="Nu:⁻"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; product [label="2-Substituted-3-(difluoromethyl)pyridine"]; leaving_group [label="Cl⁻"];
substrate -> intermediate [label="+ Nu:⁻"]; intermediate -> product [label="- Cl⁻"]; }
Figure 1: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) on this compound.Reactions with Oxygen Nucleophiles: Forging C-O Bonds
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a direct route to the corresponding 2-alkoxy- and 2-aryloxy-3-(difluoromethyl)pyridines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol.
Protocol 1: Synthesis of 2-Methoxy-3-(difluoromethyl)pyridine
This protocol details the synthesis of a simple alkoxy-substituted pyridine derivative.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium methoxide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 5 | 85 |
| Phenol | K₂CO₃ | DMF | 100 | 8 | 78 |
| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 110 | 12 | 82 |
Table 1: Representative examples of reactions with O-nucleophiles. Yields are approximate and may vary based on specific reaction conditions.
Reactions with Nitrogen Nucleophiles: Building Blocks for Bioactive Molecules
The introduction of nitrogen-containing substituents is a common strategy in drug design. This compound readily reacts with a wide range of primary and secondary amines to afford the corresponding 2-amino-substituted derivatives. For less nucleophilic amines, such as anilines, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are often more effective.
Protocol 2: Synthesis of 2-(Piperidin-1-yl)-3-(difluoromethyl)pyridine
This protocol describes a typical SNAr reaction with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), piperidine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to 100 °C for 12-16 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Buchwald-Hartwig Amination with Aniline
This protocol outlines a palladium-catalyzed approach for coupling with an aromatic amine.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 eq) and aniline (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 110 °C for 18-24 hours.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
| Nucleophile | Reaction Type | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | SNAr | K₂CO₃ | DMSO | 120 | 10 | 92 |
| Morpholine | SNAr | DIPEA | NMP | 110 | 12 | 88 |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos/NaOtBu | Toluene | 110 | 20 | 75 |
Table 2: Representative examples of reactions with N-nucleophiles. Yields are approximate.
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II) Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amine\nCoordination" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amido\nComplex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive\nElimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L" -> "Oxidative\nAddition" [label="Ar-Cl"]; "Oxidative\nAddition" -> "Pd(II) Complex"; "Pd(II) Complex" -> "Amine\nCoordination" [label="R₂NH"]; "Amine\nCoordination" -> "Amido\nComplex" [label="- Base-H⁺Cl⁻"]; "Amido\nComplex" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Product" [label="Ar-NR₂"]; "Reductive\nElimination" -> "Pd(0)L"; }
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.Reactions with Sulfur Nucleophiles: Accessing Thioethers
The synthesis of aryl thioethers can be readily achieved by reacting this compound with thiols in the presence of a base. These reactions generally proceed under mild conditions and provide high yields of the desired products.
Protocol 4: Synthesis of 2-(Phenylthio)-3-(difluoromethyl)pyridine
This protocol illustrates the formation of an aryl thioether.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethanethiol | NaH | THF | 25 | 3 | 95 |
| Benzyl mercaptan | Cs₂CO₃ | ACN | 50 | 4 | 90 |
| 4-Chlorothiophenol | K₂CO₃ | DMF | 25 | 2 | 89 |
Table 3: Representative examples of reactions with S-nucleophiles. Yields are approximate.
Carbon-Carbon Bond Forming Reactions: Expanding the Core Structure
While classical SNAr reactions with carbon nucleophiles can be challenging, modern palladium-catalyzed cross-coupling reactions provide powerful tools for the formation of C-C bonds at the 2-position of the pyridine ring. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of aryl, alkynyl, and vinyl groups, respectively.
Protocol 5: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a widely used method for the synthesis of biaryl compounds.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol mixture
Procedure:
-
In a flask, dissolve this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%) in a 4:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Heat the mixture to reflux (around 90 °C) for 12 hours under an inert atmosphere.
-
After cooling, separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[2]
Protocol 6: Sonogashira Coupling with Phenylacetylene
This protocol details the synthesis of an arylalkyne derivative.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).
-
Stir the reaction mixture at 60 °C for 8-10 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.[3]
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 |
| Sonogashira | Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 60 | 78 |
| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | DMF | 120 | 65 |
Table 4: Representative examples of palladium-catalyzed C-C bond forming reactions. Yields are approximate.
"Pd(0)L₂" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Cl(L₂)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L₂)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive\nElimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L₂" -> "Oxidative\nAddition" [label="Ar-Cl"]; "Oxidative\nAddition" -> "Ar-Pd(II)-Cl(L₂)"; "Ar-Pd(II)-Cl(L₂)" -> "Transmetalation" [label="Ar'-B(OH)₂\n+ Base"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L₂)"; "Ar-Pd(II)-Ar'(L₂)" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Ar-Ar'"; "Reductive\nElimination" -> "Pd(0)L₂"; }
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For eye contact, rinse cautiously with water for several minutes.
Conclusion
This compound serves as a versatile and reactive building block for the synthesis of a diverse range of functionalized pyridine derivatives. The electron-withdrawing nature of the difluoromethyl group facilitates nucleophilic aromatic substitution with a variety of heteroatom nucleophiles, while modern cross-coupling methodologies enable the formation of carbon-carbon bonds. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate, paving the way for the discovery of new and improved pharmaceuticals and agrochemicals.
References
Application Notes and Protocols: Development of Anti-malarial Agents from Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of drug-resistant Plasmodium parasites, the causative agents of malaria, presents a formidable challenge to global public health. This necessitates a continuous search for novel and effective anti-malarial agents. The pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous established anti-malarial drugs like chloroquine and mefloquine.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and aromatic stacking, make it an attractive starting point for the design of new therapeutic agents.[2] This guide provides a comprehensive overview of the key stages in the development of pyridine-based anti-malarial drugs, from initial design and synthesis to preclinical evaluation.
The rationale for focusing on pyridine derivatives is multifaceted. Many standard anti-malarial drugs already incorporate this moiety, demonstrating its inherent bioactivity against Plasmodium.[1] Furthermore, the versatility of pyridine chemistry allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[3] By targeting multiple pathways within the parasite, hybrid compounds containing pyridine and other pharmacophores offer a promising strategy to combat the development of drug resistance.[3]
This document will detail the critical experimental workflows, from in silico design and chemical synthesis to in vitro and in vivo testing, providing researchers with the necessary protocols to advance their own drug discovery programs.
Section 1: Lead Identification and Optimization
The initial phase of any drug discovery campaign involves identifying promising lead compounds and refining their structures to enhance their therapeutic potential. This is an iterative process that combines computational modeling with synthetic chemistry and biological evaluation.
In Silico Design and Virtual Screening
Computational methods play a crucial role in accelerating the identification of novel anti-malarial candidates. Molecular docking and virtual screening can efficiently screen large libraries of virtual compounds against known or predicted parasite protein targets.[3]
A key target for pyridine-based inhibitors is Plasmodium falciparum dihydrofolate reductase (PfDHFR).[4][5] This enzyme is essential for the parasite's folate biosynthesis pathway, and its inhibition disrupts DNA synthesis and parasite replication.[6]
Protocol 1: Molecular Docking of Pyridine Derivatives against PfDHFR
-
Protein Preparation:
-
Obtain the crystal structure of PfDHFR (e.g., PDB ID: 1J3I for wild-type and 1J3K for quadruple mutant) from the Protein Data Bank.
-
Prepare the protein for docking using software such as AutoDock Tools or Maestro (Schrödinger). This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate 3D structures of the pyridine derivatives to be screened.
-
Minimize the energy of the ligands and assign appropriate charges using a molecular mechanics force field.
-
-
Docking Simulation:
-
Define the binding site on the PfDHFR protein, typically centered on the active site where the natural substrate binds.
-
Use a docking program like AutoDock Vina or Glide to predict the binding poses and affinities of the pyridine derivatives within the defined active site.
-
-
Analysis of Results:
-
Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the compounds.[4]
-
Visualize the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and amino acid residues in the active site.[4][5] Compounds with favorable interactions and low binding energies are prioritized for synthesis.
-
Caption: Workflow for in silico screening of pyridine derivatives.
Chemical Synthesis
Promising candidates identified through in silico screening are then synthesized for biological evaluation. The synthesis of pyridine derivatives often involves nucleophilic substitution reactions.[1][4]
Protocol 2: General Synthesis of Pyridine-Pyrazole-1,3,5-Triazine Hybrids
This protocol is adapted from the synthesis of pyridine-substituted pyrazole 1,3,5-triazine derivatives, which have shown considerable anti-malarial activity.[1][4]
-
Starting Materials: Commercially available substituted pyridines, pyrazoles, and 1,3,5-triazine precursors.
-
Reaction: A simple nucleophilic substitution reaction is typically employed.[1]
-
Characterization: The synthesized compounds are characterized by various spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm their structure and purity.[1][4]
Section 2: In Vitro Evaluation
Synthesized compounds are first tested in vitro to determine their activity against P. falciparum and their toxicity to human cells.
Anti-malarial Activity Assays
The primary goal of in vitro testing is to determine the 50% inhibitory concentration (IC50) of the compounds against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, RKL9) strains of P. falciparum.[4][5] This provides an initial assessment of the compound's potency and its potential to overcome existing drug resistance mechanisms.
Protocol 3: SYBR Green I-based Fluorescence Assay
This is a widely used and reliable method for assessing parasite proliferation.[7]
-
Parasite Culture: Maintain synchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes.[7]
-
Drug Preparation: Prepare serial dilutions of the synthesized pyridine derivatives in an appropriate solvent.
-
Assay Setup:
-
In a 96-well plate, add the parasite culture (typically at the ring stage) to wells containing the different drug concentrations.
-
Include positive (e.g., chloroquine) and negative (no drug) controls.
-
-
Incubation: Incubate the plates for 72-96 hours under standard culture conditions.[7]
-
Lysis and Staining:
-
Freeze the plates to lyse the erythrocytes.
-
Add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a suitable model.
-
| Compound | Target Strain | IC50 (µM) | Reference |
| 7s258 | 3D7 (CQ-sensitive) | 32.74 - 46.80 | [1][4] |
| Dd2 (CQ-resistant) | 28.05 - 54.95 | [1][4] | |
| 7s5 | 3D7 (CQ-sensitive) | 32.74 - 46.80 | [1][4] |
| Dd2 (CQ-resistant) | 28.05 - 54.95 | [1][4] | |
| 2g | RKL9 (CQ-resistant) | 0.0402 | [5] |
| Thiopicolinamide 13i | 3D7 (CQ-sensitive) | 0.142 | [7] |
| Dd2 (CQ-resistant) | 0.146 | [7] |
Cytotoxicity Assays
It is crucial to assess the toxicity of the compounds against human cells to determine their selectivity index (SI). The SI is the ratio of the cytotoxic concentration (CC50) to the anti-malarial IC50. A high SI indicates that the compound is more toxic to the parasite than to human cells.
Protocol 4: Cytotoxicity Assay using Human Cell Lines
-
Cell Culture: Maintain a suitable human cell line (e.g., human foreskin fibroblasts (HFF) or WI-38 noncancerous fibroblasts) in appropriate culture medium.[7][8]
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of the pyridine derivatives to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay or by measuring ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the CC50 values and the selectivity index (SI = CC50 / IC50).
Mechanism of Action Studies
Understanding how a compound kills the parasite is essential for its development. For pyridine derivatives, several mechanisms of action have been proposed.
-
Inhibition of Hemozoin Formation: Similar to chloroquine, some pyridine derivatives may interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[9]
-
Enzyme Inhibition: As discussed, PfDHFR is a key target.[2][5] Another potential target is 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), an enzyme in the non-mevalonate isoprene biosynthesis pathway.[8]
Protocol 5: In Vitro β-Hematin Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[7]
-
Reagents: Heme solution, acetate buffer, and the test compounds.
-
Assay: Mix the reagents in a 96-well plate and incubate to allow for β-hematin formation.
-
Quantification: Measure the amount of β-hematin formed, typically by colorimetric methods after centrifugation and washing.
-
Analysis: Calculate the concentration of the compound that inhibits β-hematin formation by 50%.
Caption: Workflow for the in vitro evaluation of pyridine derivatives.
Section 3: In Vivo Evaluation
Compounds that demonstrate promising in vitro activity and a favorable selectivity index are advanced to in vivo studies using animal models of malaria.
Efficacy Studies in Murine Models
The standard model for in vivo anti-malarial testing is the Plasmodium berghei-infected mouse.[5][6] The 4-day suppressive test is a common method to evaluate the efficacy of a compound in reducing parasitemia.[5][6]
Protocol 6: 4-Day Suppressive Test in P. berghei-infected Mice
-
Infection: Infect mice with P. berghei.
-
Treatment: Administer the test compound to the mice daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On the fifth day, collect blood smears from the mice and determine the percentage of infected red blood cells.
-
Analysis: Compare the parasitemia in the treated groups to that in an untreated control group to calculate the percentage of parasite suppression.[5][6]
| Compound | Dose (µmol/kg) | Parasite Inhibition (%) | Reference |
| 2a | 50 | 90 | [5] |
| 2g | 50 | 91 | [5] |
| 2h | 50 | 80 | [5] |
Acute Toxicity Studies
Preliminary toxicity studies in animals are conducted to assess the safety profile of the lead compounds.
Protocol 7: Acute Toxicity Testing in Mice
-
Dosing: Administer increasing doses of the compound to groups of healthy mice.
-
Observation: Monitor the mice for signs of toxicity and mortality over a specified period.
-
LD50 Determination: Determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the animals. Compounds that are non-toxic at high doses (e.g., 300 mg/kg orally) are considered to have a good safety margin.[5][6]
Conclusion
The development of new anti-malarial agents is a complex but critical endeavor. Pyridine derivatives represent a promising class of compounds with proven anti-malarial activity and the potential to overcome drug resistance. The protocols and workflows outlined in this guide provide a framework for the systematic design, synthesis, and evaluation of novel pyridine-based anti-malarial candidates. By integrating computational methods with robust in vitro and in vivo testing, researchers can accelerate the discovery of the next generation of life-saving anti-malarial drugs.
References
- 1. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial and Structural Studies of Pyridine-Containing Inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3-(difluoromethyl)pyridine
Welcome to the technical support guide for the purification of 2-Chloro-3-(difluoromethyl)pyridine (CAS 865663-96-3). This document is designed for researchers, chemists, and drug development professionals who handle this critical fluorinated intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent synthesis involves the chlorination of a pyridine N-oxide precursor.[1] Consequently, you should anticipate the following impurities:
-
Isomeric Byproducts: The formation of isomers, such as 2-chloro-5-(difluoromethyl)pyridine or other positional isomers, is a common challenge. Liquid chromatography analysis of similar syntheses has confirmed the presence of such isomers.[1][2]
-
Unreacted Starting Materials: Residual pyridine N-oxide precursors or the initial pyridine starting material may be present.
-
Reagent Residues: Traces of chlorinating agents (e.g., phosphorus oxychloride, oxalyl chloride) or their decomposition products can contaminate the crude material.[1][2]
-
Solvents: Residual solvents from the reaction or initial work-up (e.g., 1,2-dichloroethane, dichloromethane) are almost always present before final purification.[2]
Q2: My crude product is a dark, oily liquid. What is the first purification step I should take?
A2: An initial aqueous work-up is a crucial first step to remove inorganic salts, water-soluble reagents, and some polar impurities. This typically involves dissolving the crude product in a water-immiscible organic solvent and washing it sequentially with water, a mild base, and brine. Washing with a 5% sodium bicarbonate solution is effective for neutralizing and removing acidic residues from chlorinating agents.[3]
Q3: Which primary purification technique is most suitable for this compound?
A3: Given that this compound is a liquid with a relatively high boiling point, vacuum distillation is the most common and scalable method for purification.[4][5] For achieving very high purity (>99%) on a laboratory scale, or for separating close-boiling isomers, silica gel column chromatography is the preferred method.
Q4: How should I store purified this compound to maintain its purity?
A4: The compound should be stored in a cool, dry place, typically at 2-8°C, as recommended by suppliers.[6][7] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric contaminants.
Purification Troubleshooting & Protocols
This section provides detailed, field-tested protocols and troubleshooting guides for the most effective purification techniques.
General Purification Workflow
The following diagram illustrates a typical decision-making workflow for purifying this compound, from the initial crude product to the final, high-purity material.
Caption: Decision workflow for purification.
Guide 1: Purification by Vacuum Distillation
Vacuum distillation is highly effective for bulk purification and removing non-volatile impurities. It leverages the principle that boiling point decreases with reduced pressure, allowing for distillation at lower temperatures and preventing thermal degradation.
Step-by-Step Protocol:
-
Preparation: Ensure the crude material has undergone an aqueous work-up and the bulk of the extraction solvent has been removed. The material should be dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3]
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Use a vacuum-jacketed Vigreux column for fractional distillation if close-boiling isomers are suspected. Ensure all joints are properly greased and sealed.
-
Distillation:
-
Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly apply vacuum, monitoring the system for leaks. A typical pressure for this type of compound is between 10-20 mmHg.[5]
-
Gradually heat the flask using an oil bath.
-
Collect any low-boiling fractions (e.g., residual solvent) first.
-
Collect the main product fraction at a stable head temperature. The purity of the collected fractions should be monitored by GC or TLC.
-
Troubleshooting Distillation Issues
| Problem | Potential Cause | Solution |
| Bumping/Uncontrolled Boiling | Uneven heating or insufficient nucleation sites. | Use a magnetic stir bar for vigorous stirring. Ensure fresh boiling chips are used. Degas the sample by pulling a vacuum for a few minutes before heating. |
| Poor Separation of Isomers | Insufficient theoretical plates in the column. | Switch from a simple or short-path setup to a fractional distillation column (e.g., Vigreux or packed column). Optimize the reflux ratio by insulating the column. |
| Product Darkens/Decomposes | Distillation temperature is too high. | Reduce the pressure further to lower the boiling point. Ensure the oil bath temperature is no more than 20-30°C above the liquid's boiling point. |
| No Product Distilling Over | Vacuum is too high (boiling point is below ambient temp) or system has a leak. | Check all joints and connections for leaks. If the vacuum is too strong, use a regulator to control the pressure. |
Guide 2: High-Purity Purification by Column Chromatography
For obtaining analytical-grade material or separating challenging isomers, flash column chromatography is the gold standard. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Step-by-Step Protocol:
-
Solvent System Selection:
-
The polarity of this compound suggests a non-polar to moderately polar solvent system.
-
Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. Start with a low-polarity mixture like 5% Ethyl Acetate in Hexanes and gradually increase the polarity.
-
The ideal system will give the product an Rf value of ~0.3.
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen mobile phase (slurry packing method is recommended). Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.[8]
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product.
-
Troubleshooting Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Separation (Overlapping Spots) | Incorrect solvent system polarity. | Re-optimize the mobile phase using TLC. A less polar solvent system will increase retention and may improve separation. Using a gradient elution (gradually increasing polarity) can also be effective. |
| Band Tailing | Sample is too polar for the solvent; column is overloaded; compound is acidic/basic. | If the compound is basic (as pyridines are), add a small amount of triethylamine (~0.1-1%) to the mobile phase to improve peak shape.[2] Reduce the amount of sample loaded onto the column. |
| Cracked or Channeling Column Bed | Improperly packed column or solvent polarity was changed too drastically. | Ensure the column is packed uniformly. When running a gradient, ensure the polarity change is gradual to prevent the silica bed from shrinking or swelling. |
Logical Flow for Troubleshooting Purity
This diagram outlines a logical process for diagnosing and resolving purity issues identified after an initial purification attempt.
Caption: Troubleshooting logic for purity issues.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 865663-96-3 | [6][7] |
| Molecular Formula | C₆H₄ClF₂N | [6] |
| Molecular Weight | 163.55 g/mol | [6] |
| Physical Form | Liquid | [7] |
| Density | 1.388 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.491 | [7] |
References
- 1. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. 2-氯-3-(二氟甲基)吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Chlorination of Difluoromethylpyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated difluoromethylpyridines. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. Our focus is on understanding and mitigating the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during the chlorination of difluoromethylpyridines in a practical question-and-answer format.
Q1: I am observing significant amounts of a byproduct with a mass corresponding to the starting material plus an oxygen atom. What is this, and how can I prevent its formation?
A1: This byproduct is likely the corresponding difluoromethylpyridine N-oxide.
Causality: The pyridine nitrogen is susceptible to oxidation, especially when using certain chlorinating agents or in the presence of trace oxidants. The difluoromethyl group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack, but the lone pair on the nitrogen can still be oxidized. The formation of pyridine N-oxide is a common side reaction in pyridine chemistry.[1][2]
Troubleshooting & Prevention:
-
Choice of Chlorinating Agent: Some chlorinating agents, or impurities within them, can be oxidative. If you are using systems that can generate radical species or contain peroxides, consider switching to a milder, non-oxidizing chlorinating agent.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use dry, deoxygenated solvents. Peroxides in ethereal solvents, for instance, can be a source of oxygen.
-
Starting Material Purity: Ensure your starting difluoromethylpyridine is free from any oxidizing impurities.
Experimental Protocol: Preparation of Pyridine N-Oxide (for characterization)
To confirm the identity of this byproduct, you can intentionally synthesize the N-oxide of your starting material for comparison (e.g., by NMR or LC-MS).
-
Dissolve your difluoromethylpyridine (1 equivalent) in glacial acetic acid.
-
Slowly add a 30% solution of hydrogen peroxide (1.1 equivalents) while monitoring the temperature.
-
Heat the mixture to 70-80°C for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully remove the acetic acid and excess peroxide under reduced pressure.
-
The resulting residue can be purified by chromatography to yield the pure N-oxide.[3][4]
Logical Workflow for N-Oxide Formation
Caption: Troubleshooting workflow for N-oxide byproduct formation.
Q2: My reaction is producing dichlorinated byproducts. How can I improve the selectivity for mono-chlorination?
A2: The formation of dichlorinated species is a classic example of over-chlorination.
Causality: Once the first chlorine atom is introduced, the pyridine ring is further deactivated. However, under forcing conditions (high temperature, excess chlorinating agent, or extended reaction times), a second chlorination can occur. The position of the second chlorine atom will be directed by the combined electronic effects of the nitrogen, the difluoromethyl group, and the first chlorine atom.
Troubleshooting & Prevention:
-
Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of your chlorinating agent. Use no more than 1.0-1.1 equivalents for mono-chlorination.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by reducing the rate of the second, more difficult chlorination.
-
Reaction Time: Monitor the reaction closely (e.g., by GC or LC-MS) and quench it as soon as the starting material is consumed to an acceptable level.
-
Controlled Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-substitution.
Data on Regioselectivity in Pyridine Chlorination
| Chlorination Method | Typical Conditions | Major Isomer(s) | Reference |
| Vapor-Phase (Pyridine) | Cl₂, 350-500°C | 2-Chloropyridine, 2,6-Dichloropyridine | [5] |
| Via N-Oxide | POCl₃ or (COCl)₂ | 2- and 4-Chloropyridines | [2][6] |
| Zincke Imine Intermediate | N-Chlorosuccinimide | 3-Chloropyridine | [7] |
This table provides general guidance on pyridine chlorination; the difluoromethyl group will influence the observed regioselectivity.
Q3: I am isolating a byproduct that appears to be a pyridone (or hydroxypyridine). How is this forming and how can I avoid it?
A3: This is likely due to the hydrolysis of your chlorinated product during the reaction or workup.
Causality: Chloropyridines, particularly those with chlorine at the 2- and 4-positions, are susceptible to nucleophilic aromatic substitution. Water or hydroxide ions present during the reaction or aqueous workup can act as nucleophiles, displacing the chloride to form the corresponding hydroxypyridine, which exists in equilibrium with its pyridone tautomer.[8][9] The presence of an electron-withdrawing difluoromethyl group can enhance the susceptibility of the ring to nucleophilic attack.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.
-
Non-Aqueous Workup: If possible, use a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.
-
Controlled pH during Workup: If an aqueous workup is necessary, keep the solution acidic. The pyridine nitrogen will be protonated, making the ring less susceptible to nucleophilic attack. Avoid basic conditions, as hydroxide is a more potent nucleophile than water.
-
Temperature of Workup: Perform the workup at low temperatures to minimize the rate of hydrolysis.
Reaction Pathway: Hydrolysis of a Chlorodifluoromethylpyridine
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridines
Welcome to the technical support center for the fluorination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common experimental challenges but also a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide
This guide addresses specific issues you might encounter during the fluorination of pyridines, offering potential causes and actionable solutions based on established literature and field experience.
Issue 1: Low or No Conversion of Pyridine Starting Material
You've set up your reaction, but analysis (TLC, GC-MS, ¹⁹F NMR) shows a significant amount of unreacted starting material.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inadequate Fluorinating Reagent Activity | The chosen fluorinating reagent may not be sufficiently reactive for your specific pyridine substrate. Electron-deficient pyridines, for example, can be challenging for some electrophilic fluorinating agents. Conversely, some nucleophilic fluorination methods may struggle with electron-rich pyridines. | Reagent Selection: For C-H fluorination of many pyridines, a potent reagent like Silver(II) Fluoride (AgF₂) is often effective.[1][2] For nucleophilic aromatic substitution (SNAr) of a pre-functionalized pyridine (e.g., chloro- or nitro-pyridine), ensure your fluoride source (e.g., KF, CsF) is activated, potentially with a phase-transfer catalyst. |
| Moisture Sensitivity of Reagents | Reagents like AgF₂ are hygroscopic and can decompose in the presence of water, leading to reduced activity.[1][3] | Strict Anhydrous Conditions: Assemble the reaction in a glovebox or under an inert atmosphere (N₂ or Ar).[4] Use oven-dried glassware and anhydrous solvents. While AgF₂ is sensitive to moisture, it is not particularly sensitive to oxygen.[1] |
| Sub-optimal Reaction Temperature | Fluorination reactions can be highly temperature-dependent. Insufficient thermal energy may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material, reagent, or product. | Temperature Screening: If the reaction is slow at room temperature, consider gentle heating. For instance, some SNAr reactions on halopyridines may require elevated temperatures.[3][5] However, it's crucial to monitor for byproduct formation. Some modern C-H fluorination methods with AgF₂ proceed efficiently at or near ambient temperature.[1] |
| Poor Reagent Solubility | The fluorinating agent may have poor solubility in the chosen solvent, limiting its effective concentration and reaction rate. | Solvent Optimization: Acetonitrile is a common solvent for AgF₂-mediated fluorinations.[3][4] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or sulfolane are often used to dissolve fluoride salts. |
| Presence of Incompatible Functional Groups | Your pyridine substrate may contain functional groups that are not stable to the reaction conditions. Free amines (-NH₂), alcohols (-OH), carboxylic acids (-COOH), and aldehydes (-CHO) are often incompatible with strong fluorinating agents like AgF₂.[3][5] | Protecting Group Strategy: Protect incompatible functional groups before the fluorination step. For example, an amine can be protected as an amide or a carbamate. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
You are obtaining your desired fluorinated pyridine, but it is contaminated with one or more constitutional isomers, making purification difficult.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Multiple Reactive C-H Bonds | In unsymmetrically substituted pyridines, there can be several C-H bonds with similar reactivity towards fluorination, leading to a mixture of products. This is a common challenge in direct C-H functionalization. | Leverage Directing Groups: Existing substituents can strongly influence the site of fluorination. For 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[4][5] Electron-donating groups can activate the ortho and para positions, while electron-withdrawing groups can direct meta. |
| Steric Hindrance | A bulky substituent on the pyridine ring can hinder the approach of the fluorinating agent to the adjacent C-H bonds, favoring reaction at a less sterically encumbered site. | Strategic Substituent Placement: In designing a synthesis, consider the steric influence of your substituents to favor the desired regioselectivity. |
| Incorrect Choice of Fluorination Strategy | Direct C-H fluorination may not be the best approach for achieving high regioselectivity with your specific substrate. | Consider Alternative Strategies: If direct C-H fluorination is unselective, consider a multi-step approach. For example, you could introduce a leaving group (e.g., -Cl, -Br) at the desired position via other methods and then perform a nucleophilic aromatic substitution (SNAr) with a fluoride source. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I am working with an electron-deficient pyridine. Which fluorination strategy is likely to be more successful?
For electron-deficient pyridines, nucleophilic aromatic substitution (SNAr) is often a more viable strategy. The electron-withdrawing nature of the ring and any additional substituents activates the pyridine towards attack by a nucleophile like fluoride. You would typically start with a pyridine bearing a good leaving group (e.g., Cl, NO₂) at the position you wish to fluorinate.
Direct C-H fluorination of pyridines with multiple electron-withdrawing groups using reagents like AgF₂ can result in low yields.[3][5]
Q2: My reaction with Selectfluor® is not working. What are some common reasons for failure?
While Selectfluor® is a versatile and relatively easy-to-handle electrophilic fluorinating agent, its reactivity is highly dependent on the substrate and reaction conditions. Here are a few things to consider:
-
Substrate Reactivity: Selectfluor® is generally effective for more electron-rich aromatic and heteroaromatic systems. Highly electron-deficient pyridines may be unreactive.
-
Reaction Medium: The choice of solvent is critical. Acetonitrile is a common choice.[6] In some cases, co-solvents may be beneficial.[4]
-
Additives: The presence of a base or an acid can significantly impact the reaction's success, depending on the mechanism.
-
Reagent Quality: Ensure your Selectfluor® has been stored correctly in a dry environment and has not degraded.
Q3: How can I monitor the progress of my pyridine fluorination reaction?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress by observing the consumption of the starting material and the appearance of new, more non-polar spots (fluorinated compounds are often less polar).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to identify the starting material, product(s), and any byproducts by their mass-to-charge ratio. It can also give a semi-quantitative measure of conversion.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for directly observing the formation of the C-F bond. The chemical shift of the fluorine signal can confirm the product's identity, and integration against a known standard can provide an accurate yield.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for monitoring the reaction and assessing the purity of the product.[7]
Q4: What are the key safety precautions I should take when performing pyridine fluorination?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile pyridines or fluorinating agents that may release hazardous fumes.[8][9]
-
Handling Fluorinating Agents: Many fluorinating agents are toxic and/or corrosive.[10] Avoid inhalation and skin contact. Some reagents can react violently with water or other chemicals. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[8][11]
-
Quenching: Be cautious when quenching the reaction. Some reagents may react exothermically with water or other quenching agents.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for C-H Fluorination of a Substituted Pyridine using AgF₂
This protocol is adapted from established methods for the direct C-H fluorination of pyridines.[4]
Materials:
-
Substituted Pyridine (1.0 mmol)
-
Silver(II) Fluoride (AgF₂) (2.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Celite®
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add Silver(II) Fluoride (AgF₂) (2.5 mmol) in one portion.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or GC-MS. These reactions are often complete within 1-2 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Troubleshooting Workflow for Low Yield in Pyridine Fluorination
The following diagram outlines a logical workflow for troubleshooting low-yielding pyridine fluorination reactions.
Caption: A decision tree for troubleshooting low yields in pyridine fluorination.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. carlroth.com [carlroth.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Scaling Up the Production of 2-Chloro-3-(difluoromethyl)pyridine
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for 2-Chloro-3-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important chemical intermediate. As your partner in chemical synthesis, we have compiled this resource to address common challenges and provide expert insights to ensure the successful and efficient production of high-purity this compound.
Synthesis & Scale-Up Overview
The successful transition from bench-scale synthesis to large-scale production requires a systematic approach. Key stages involve process development and optimization, pilot-scale trials to identify scale-dependent variables, and finally, full-scale manufacturing with robust quality control.
Below is a generalized workflow for scaling up the production of this compound.
Technical Support Center: Managing Impurities in Fluorinated Pyridine Synthesis
Welcome to the technical support center for the synthesis and purification of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals. Fluorinated pyridines are critical building blocks in pharmaceuticals and agrochemicals, where the inclusion of fluorine can significantly enhance properties like metabolic stability and binding affinity.[1][2] However, their synthesis is often accompanied by the formation of challenging impurities.
This document provides in-depth, experience-based answers to common issues encountered during the synthesis and purification of these valuable compounds. It is structured in a question-and-answer format to directly address specific problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing fluorinated pyridines?
A1: The impurities you encounter will largely depend on your chosen synthetic route. However, several classes of impurities are common across various methods. Understanding their origin is the first step to effective management.
-
Regioisomers: This is arguably the most challenging class of impurity. During fluorination, especially on a substituted pyridine ring, the fluorine atom may be introduced at an undesired position. For example, fluorination of 3-substituted pyridines can often yield a mixture of 2-fluoro and 6-fluoro isomers.[3][4] The formation of these isomers is governed by the electronic and steric effects of the existing substituents.
-
Incompletely Reacted Starting Materials: Unreacted chloro- or bromo-pyridines are common impurities in halogen exchange (Halex) reactions.[5][6] Similarly, residual aminopyridines can persist in syntheses involving diazotization, such as the Balz-Schiemann reaction.[1][7]
-
Over-fluorinated or Under-fluorinated Species: In the synthesis of di- or tri-fluorinated pyridines, it's common to find species with one too few or one too many fluorine atoms. For instance, the hydrodefluorination of pentafluoropyridine can yield a mix of tetra-, tri-, and di-fluorinated products.[8]
-
Solvent-Related Byproducts: The high temperatures and basic conditions often used in fluorination can cause the solvent to participate in the reaction. For example, using nucleophilic solvents like methanol can lead to methoxy-displacement of the desired fluorine atom.[9][10] Some fluorinating agents can also react exothermically with solvents like DMF or DMSO.[9]
-
Hydrolysis Products: Certain fluoropyridines, particularly 4-fluoropyridine, are unstable in the presence of acid or even water, leading to the formation of pyridones.[11][12]
-
Residual Catalysts: If your synthesis involves catalysts (e.g., Rhodium, Palladium, or phase-transfer catalysts), trace amounts can remain in the final product, which is a major concern for pharmaceutical applications.[13][14][15]
Table 1: Common Impurities and Analytical Detection Methods
| Impurity Class | Typical Source Reaction | Recommended Analytical Technique(s) |
| Regioisomers | Direct C-H Fluorination, Halex | ¹⁹F NMR, GC-MS, HPLC |
| Starting Halopyridine | Halex Reaction | GC-MS, LC-MS |
| Starting Aminopyridine | Balz-Schiemann, Diazotization | LC-MS, HPLC |
| Solvent Adducts | Halex (with nucleophilic solvents) | LC-MS, ¹H NMR |
| Pyridone Species | Acidic workup of 4-fluoropyridines | LC-MS, HPLC |
| Residual Metals | Catalyzed C-H functionalization | ICP-MS, ICP-OES |
| Phase Transfer Catalyst | Halex Reaction | LC-MS (with appropriate detector) |
Troubleshooting Guides
Problem 1: My ¹⁹F NMR shows multiple signals, indicating regioisomeric impurities that are difficult to separate.
Causality: The formation of regioisomers occurs when there are multiple C-H or C-Halogen bonds that are similarly activated for fluorination. For instance, in many pyridine systems, the 2- and 6-positions have similar electronic properties, leading to poor selectivity.[3][4]
Solutions & Protocols:
-
Re-evaluate Your Synthetic Strategy:
-
Mechanism: Instead of direct fluorination on a pre-functionalized ring, consider building the fluorinated ring from acyclic precursors if possible. This offers greater control over substituent placement.
-
Blocking Groups: If direct fluorination is necessary, can you temporarily install a bulky blocking group to sterically hinder the undesired position?
-
N-Oxide Chemistry: Pyridine N-oxides can alter the reactivity of the ring. Fluorination often proceeds with high selectivity at the 2-position of an N-oxide, which can then be reduced.[16][17] This approach can be highly effective for synthesizing 2-fluoropyridines.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the fluorinating agent by favoring the kinetically controlled product.[9]
-
Fluorinating Agent: The steric bulk of the fluorinating agent can influence regioselectivity. Experiment with different agents (e.g., AgF₂, Selectfluor) to see if selectivity improves.
-
-
Advanced Purification Techniques:
-
Preparative HPLC: High-performance liquid chromatography offers superior resolution compared to standard column chromatography and is often capable of separating close-eluting regioisomers.[18] Specialized fluorinated HPLC columns can provide enhanced selectivity.[18]
-
Recrystallization: This is a powerful technique if your product is a solid. It relies on subtle differences in the crystal lattice energies of the isomers. A solvent screen is crucial.[19]
-
Caption: General workflow for identifying and remediating impurities.
Problem 2: My Halex reaction has stalled, leaving significant amounts of starting chloropyridine.
Causality: The Halex reaction, a nucleophilic aromatic substitution (SNAr), relies on the displacement of a halide (typically chloride) with fluoride.[6] Its efficiency is highly dependent on several factors:
-
Fluoride Source Solubility: Potassium fluoride (KF) is the most common source but has very low solubility in the polar aprotic solvents used (e.g., DMSO, DMF, Sulfolane).[2][6][20] The reaction is often heterogeneous.
-
Water Content: Trace amounts of water can hydrate the fluoride anion, drastically reducing its nucleophilicity. Anhydrous conditions are critical.
-
Activation of the Ring: The SNAr mechanism is favored by electron-withdrawing groups (like -NO₂ or -CN) on the pyridine ring, which stabilize the negatively charged Meisenheimer complex intermediate. Less activated rings require harsher conditions.[2]
Solutions & Protocols:
-
Enhance Fluoride Availability:
-
Phase-Transfer Catalysts (PTC): Use a PTC like tetramethylammonium chloride (TMAC) or a crown ether (e.g., 18-crown-6) to help shuttle the fluoride ion into the organic phase.[5][6]
-
Alternative Fluoride Sources: While more expensive, cesium fluoride (CsF) is more soluble and reactive than KF.[1][6] Tetrabutylammonium fluoride (TBAF) is also highly reactive but must be rigorously dried.
-
Spray-Dried KF: Using finely powdered, high-surface-area KF can improve reaction kinetics.
-
-
Ensure Anhydrous Conditions:
-
Reagents: Dry your solvent (e.g., over molecular sieves) and the KF (e.g., by heating under vacuum) immediately before use.
-
Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Increase Reaction Temperature: Halex reactions often require high temperatures (150–250 °C).[20] Carefully increase the temperature, but be mindful of potential solvent or product decomposition.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The inorganic salts (e.g., KCl byproduct, excess KF) will precipitate. Filter the reaction mixture through a pad of Celite to remove these solids.[9]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the high-boiling polar aprotic solvent (e.g., DMSO, DMF). This step may require high vacuum and gentle heating.
-
Extractive Workup: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, MTBE). Wash the organic layer sequentially with water (to remove residual DMF/DMSO) and then with a saturated brine solution. Be cautious, as some fluoropyridines have moderate water solubility.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[21]
-
Final Purification: The crude material can then be purified by the most appropriate method, typically vacuum distillation for volatile products or column chromatography on silica gel for less volatile compounds.[5][22]
Problem 3: I'm seeing a significant byproduct that corresponds to my solvent molecule adding to the pyridine ring.
Causality: This is a classic case of the solvent acting as a competing nucleophile. Under the basic and often high-temperature conditions of fluorination, nucleophilic solvents like alcohols (methanol, TFE) or even water can displace the target halide or the newly installed fluorine atom.[10]
Solutions & Protocols:
-
Solvent Selection: The most direct solution is to switch to a non-nucleophilic solvent.
-
Check Fluorinating Agent Compatibility: Some electrophilic fluorinating agents can react directly with the solvent. Always verify compatibility before scaling up a reaction.[9]
Caption: Decision guide for selecting the optimal purification strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 16. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Halex process - Wikipedia [en.wikipedia.org]
- 21. orgsyn.org [orgsyn.org]
- 22. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity in the Functionalization of Pyridine Derivatives
Welcome to the technical support center for the functionalization of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridine ring. Pyridine and its derivatives are cornerstone structures in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, the inherent electronic properties of the pyridine ring present significant challenges to its direct functionalization, often leading to low reactivity and poor regioselectivity.[1][2][4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles. We will delve into the "why" behind common experimental challenges and provide actionable solutions grounded in established chemical principles.
Understanding the Challenge: The "Why" Behind Pyridine's Low Reactivity
The core of the issue lies in the electronic nature of the pyridine ring. The presence of the electronegative nitrogen atom has two major consequences:
-
Electron-Deficient Ring System: The nitrogen atom withdraws electron density from the aromatic ring, making it less nucleophilic than benzene.[5] This deactivation makes the ring significantly less reactive towards electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions and yield poor results.[4][6]
-
Basicity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom readily reacts with Lewis acids and electrophiles. This not only deactivates the ring further by creating a positive charge but also sequesters the catalyst or reagent, preventing it from interacting with the ring's π-system.[4]
These factors contribute to the common challenges of low yields, lack of reactivity, and difficulty in controlling the position of functionalization (regioselectivity).
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered when working with pyridine functionalization.
Q1: Why is my electrophilic aromatic substitution (EAS) reaction on a simple pyridine derivative failing or giving very low yields?
A1: The electron-deficient nature of the pyridine ring makes it a poor nucleophile for standard EAS reactions.[5] The reaction conditions required are often very harsh (e.g., high temperatures), which can lead to decomposition of starting materials.[6] Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids, further deactivating the ring. To overcome this, consider activating the ring through the formation of a pyridine N-oxide . The N-oxide introduces electron density back into the ring, activating it for electrophilic attack, particularly at the C4 position.[7][8]
Q2: I'm trying a nucleophilic aromatic substitution (SNAr) on a halopyridine, but the reaction is sluggish. What can I do?
A2: While the electron-deficient nature of the pyridine ring is advantageous for SNAr, several factors can hinder the reaction.
-
Leaving Group: The reactivity of the leaving group is critical. For halopyridines, the general trend is F > Cl > Br > I.[9] If you are using a less reactive halide, consider converting it to a more active leaving group or using harsher conditions.
-
Activation: The presence of electron-withdrawing groups on the ring will enhance the rate of SNAr.[9] If your substrate is not sufficiently activated, you may need to increase the reaction temperature or use a stronger nucleophile.[9]
-
N-Activation: Converting the pyridine to a pyridinium salt by N-alkylation or N-acylation dramatically increases the electrophilicity of the ring and accelerates nucleophilic attack.[9][10]
Q3: How can I achieve functionalization at the C3 (meta) position of the pyridine ring?
A3: Directing functionalization to the C3 position is a significant challenge due to the electronic preferences of the pyridine ring, which favor attack at the C2 and C4 positions for most reaction types.[2][11] However, several strategies have been developed:
-
Directed Metalation: Using a directing group at a position that facilitates deprotonation and metalation at the C3 position.[11]
-
Temporary Dearomatization: These strategies involve a temporary dearomatization of the pyridine ring to enable what would be a meta-functionalization in the final, re-aromatized product.[12][13]
-
Electrophilic Aromatic Substitution: While challenging, EAS reactions on pyridine itself (under harsh conditions) tend to favor the C3 position.[10]
Troubleshooting Guide: Common Experimental Problems
This section provides a more detailed, scenario-based troubleshooting guide for specific experimental challenges.
Scenario 1: Low Yield in a Transition-Metal-Catalyzed C-H Arylation
Q: I am attempting a palladium-catalyzed direct C-H arylation of a substituted pyridine, but I am getting low conversion of my starting material and a low yield of the desired product. What are the likely causes and how can I troubleshoot this?
A: Low yields in transition-metal-catalyzed C-H functionalization of pyridines are a common problem. Here’s a systematic approach to troubleshooting:
1. Catalyst Inhibition/Deactivation:
-
The Problem: The pyridine nitrogen can act as a ligand and coordinate strongly to the metal center, inhibiting its catalytic activity.[1][4]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in the catalyst or ligand concentration can sometimes overcome substrate inhibition.
-
Choice of Ligand: The ligand plays a crucial role. A bulky, electron-rich ligand can sometimes prevent strong binding of the pyridine nitrogen to the metal center or promote the desired C-H activation step. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Use of Additives: Some methods employ additives that can modulate the catalyst's activity or prevent deactivation.
-
2. Ineffective C-H Activation:
-
The Problem: The C-H bonds of pyridine are relatively strong, and their activation can be the rate-limiting step.
-
Troubleshooting Steps:
-
Reaction Temperature: C-H activation often requires elevated temperatures. Gradually increase the reaction temperature in increments of 10-20 °C.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, dioxane, DMF, DMAc).
-
Directing Groups: If your substrate is unfunctionalized, consider if a directing group is necessary to facilitate C-H activation at the desired position.[11]
-
3. Poor Regioselectivity Leading to a Mixture of Products:
-
The Problem: Without a directing group, C-H functionalization can occur at multiple positions, leading to a mixture of isomers and a low yield of the desired product.
-
Troubleshooting Steps:
-
Analyze the Product Mixture: Use techniques like GC-MS or NMR to identify the different regioisomers being formed. This can provide insight into the directing effects at play.
-
Introduce a Directing Group: If regioselectivity is the primary issue, installing a removable directing group is a robust strategy to ensure functionalization at a single, desired position.[11]
-
Decision-Making Workflow for Troubleshooting Low Yield in C-H Arylation
Caption: Troubleshooting workflow for low-yield C-H arylation.
Scenario 2: Poor Regioselectivity in a Minisci-Type Radical Reaction
Q: I am performing a Minisci-type reaction to alkylate my pyridine derivative, but I am getting a mixture of C2 and C4 isomers. How can I improve the selectivity?
A: The Minisci reaction is a powerful tool for functionalizing pyridines, but controlling regioselectivity between the C2 and C4 positions can be challenging.[10][14] The outcome is often influenced by a subtle interplay of steric and electronic factors.
1. Steric Hindrance:
-
The Principle: The C2 position is sterically more hindered than the C4 position due to its proximity to the nitrogen atom.
-
Troubleshooting Steps:
-
Bulky Radical Precursors: Using a bulkier radical source can favor attack at the less hindered C4 position.
-
Substituents on the Pyridine Ring: If your pyridine has a substituent at the C2 or C6 position, this will sterically disfavor attack at the adjacent position and promote C4 functionalization. Conversely, a substituent at C3 can sterically hinder the C2 and C4 positions, potentially leading to a mixture or favoring the less hindered of the two.
-
2. Electronic Effects & Reaction Conditions:
-
The Principle: The reaction conditions, particularly the acidity, can influence the electronic distribution in the pyridine ring and thus the site of radical attack.
-
Troubleshooting Steps:
-
pH of the Medium: The degree of protonation of the pyridine nitrogen can affect the C2/C4 ratio. Acidic conditions generally favor attack at the C2 position.[15] You can try buffering the reaction or using different acid catalysts to modulate the selectivity.
-
Solvent: The solvent can influence the stability of the radical intermediates and the transition states leading to the different isomers.[15] Screening different solvents is a worthwhile endeavor.
-
N-Oxide Strategy: Performing the Minisci reaction on the corresponding pyridine N-oxide can sometimes alter the regioselectivity.
-
3. N-Activation Strategies for C4 Selectivity:
-
The Principle: Activating the pyridine nitrogen with a bulky group can block the C2 and C6 positions, forcing the radical to attack the C4 position.
-
Troubleshooting Steps:
Regioselectivity Control in Minisci Reactions
Caption: Strategies to control C2/C4 regioselectivity.
Key Activation Strategies: Protocols and Explanations
Here are detailed protocols for two common and effective strategies to overcome the low reactivity of pyridine derivatives.
Protocol 1: Activation via Pyridine N-Oxide Formation for Electrophilic Nitration
This protocol demonstrates the activation of pyridine for electrophilic substitution by first forming the N-oxide, which can then be nitrated at the C4 position. The final step involves deoxygenation to yield the functionalized pyridine.
Experimental Protocol:
Step 1: Synthesis of Pyridine N-Oxide
-
In a round-bottom flask, dissolve pyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess acetic acid and water under reduced pressure.
-
The resulting crude pyridine N-oxide can often be used directly in the next step or purified by distillation or recrystallization.
Step 2: Nitration of Pyridine N-Oxide
-
To a flask containing fuming sulfuric acid, cool to 0 °C.
-
Slowly add the crude pyridine N-oxide (1.0 eq).
-
Add potassium nitrate (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
Heat the mixture to 90 °C for 12 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitropyridine N-oxide.
Step 3: Deoxygenation to 4-Nitropyridine
-
Dissolve the 4-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice and neutralizing with sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 4-nitropyridine.
Why this works: The N-oxide formation is a crucial activation step. The oxygen atom donates electron density into the pyridine ring through resonance, making the C2 and C4 positions more electron-rich and susceptible to electrophilic attack.[8] The subsequent deoxygenation step efficiently removes the activating group to yield the desired substituted pyridine.[17]
Protocol 2: Nucleophilic Substitution via Pyridinium Salt Formation
This protocol details the functionalization of pyridine at the C4 position by forming a pyridinium salt, which then undergoes nucleophilic substitution.
Experimental Protocol:
Step 1: Formation of N-Activated Pyridinium Salt
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine derivative (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane or acetonitrile).
-
Add a suitable activating agent such as triflic anhydride (Tf₂O) (1.1 eq) or a combination of triphenylphosphine and an oxidant.[16][18]
-
Stir the reaction at room temperature for 1-2 hours or until the formation of the pyridinium salt is complete (often observed as a precipitate).
Step 2: Nucleophilic Addition
-
Cool the reaction mixture containing the pyridinium salt to 0 °C.
-
Slowly add the desired nucleophile (e.g., an alcohol for C-O bond formation, a Grignard reagent for C-C bond formation) (1.2-1.5 eq).[16]
-
Allow the reaction to proceed at the appropriate temperature (this can range from 0 °C to reflux, depending on the nucleophile).
-
Monitor the reaction by TLC or LC-MS.
Step 3: Rearomatization
-
Upon consumption of the intermediate, an oxidative workup may be required to facilitate rearomatization to the substituted pyridine. This can involve exposure to air or the addition of a mild oxidant.
-
Quench the reaction appropriately (e.g., with saturated ammonium chloride solution for Grignard reagents).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Why this works: Quaternizing the nitrogen atom to form a pyridinium salt makes the pyridine ring highly electron-deficient and an excellent electrophile.[10][14] This significantly enhances its reactivity towards nucleophilic attack, primarily at the C2 and C4 positions.[19]
Summary of Key Strategies and Their Applications
| Strategy | Reaction Type | Primary Position(s) Functionalized | Best For... |
| N-Oxide Formation | Electrophilic Substitution | C4 (and C2) | Introducing groups via EAS (e.g., nitration, halogenation) on an unactivated ring.[7][8] |
| N-Activation (Pyridinium Salt) | Nucleophilic Substitution | C4 and C2 | Reactions with a wide range of nucleophiles (C, N, O, S-based).[16][19] |
| Transition-Metal Catalysis | C-H Functionalization | C2 (often), C3/C4 with directing groups | Direct C-C and C-X bond formation without pre-functionalization.[4][20] |
| Minisci-Type Radical Reaction | Radical Substitution | C2 and C4 | Introducing alkyl and acyl groups onto the electron-deficient ring.[10][14] |
| Lewis Acid Activation | Nucleophilic Substitution | C2 and C4 | Activating the ring for SNAr with nitrogen or oxygen nucleophiles.[21][22] |
| Dearomatization | Various | C3 (meta) | Achieving otherwise difficult-to-access meta-functionalized pyridines.[12][13] |
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 8. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 9. benchchem.com [benchchem.com]
- 10. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 15. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar [semanticscholar.org]
stability issues of 2-Chloro-3-(difluoromethyl)pyridine under acidic conditions
Welcome to the Technical Support Center for 2-Chloro-3-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when using this compound under acidic conditions. The following troubleshooting guides and Frequently Asked Questions (FAQs) are based on established principles of organic chemistry and data from analogous fluorinated aromatic compounds.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound in acidic media.
Issue 1: Low Yield or Complete Loss of Starting Material in Acidic Reaction Medium
Question: I am performing a reaction with this compound in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA), and I am observing significantly lower than expected yields of my desired product, or even complete disappearance of the starting material. What could be happening?
Answer:
The issue you are facing is likely due to the inherent instability of the difluoromethyl group on the pyridine ring under strongly acidic conditions. The pyridine nitrogen can be protonated, which enhances the electron-withdrawing nature of the ring and can make the difluoromethyl group susceptible to hydrolysis.[1]
Probable Cause: Acid-Catalyzed Hydrolysis of the Difluoromethyl Group
Under acidic conditions, the nitrogen atom of the pyridine ring gets protonated, forming a pyridinium salt. This protonation increases the electrophilicity of the pyridine ring, potentially making the difluoromethyl group more susceptible to nucleophilic attack by water present in the reaction mixture. This can lead to a cascade of reactions resulting in the decomposition of your starting material. While direct studies on this compound are limited, the hydrolysis of similar benzylic fluorides is known to be acid-catalyzed.[2]
Suggested Step-by-Step Troubleshooting Protocol:
-
pH Control: If your reaction chemistry allows, attempt to use milder acidic conditions or buffer the reaction mixture to a less acidic pH.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize the presence of water, which acts as the nucleophile in the hydrolysis reaction. Use freshly distilled solvents and dry glassware.
-
Choice of Acid: If a Brønsted acid is required, consider using a Lewis acid that may not promote hydrolysis to the same extent. Alternatively, if a proton source is essential, a milder acid with a higher pKa should be trialed.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Higher temperatures will likely accelerate the rate of decomposition.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the harsh acidic environment.
-
In-situ Monitoring: Use techniques like ¹⁹F NMR or LC-MS to monitor the consumption of the starting material and the appearance of any potential degradation products in real-time.[3][4] This can help you optimize the reaction conditions to favor product formation over decomposition.
Issue 2: Appearance of Unexpected Side Products in my Reaction Mixture
Question: I am observing unexpected peaks in my LC-MS and/or NMR analysis of my reaction involving this compound under acidic conditions. What could these side products be?
Answer:
The unexpected side products are likely the result of the decomposition of the difluoromethyl group. Based on the hydrolysis mechanisms of similar compounds, you may be observing the formation of an aldehyde or a carboxylic acid at the 3-position of the pyridine ring.
Plausible Decomposition Pathway:
The acid-catalyzed hydrolysis of the difluoromethyl group likely proceeds through a stepwise mechanism involving the formation of a hemiacetal-like intermediate, which then eliminates fluoride to form an acyl fluoride. The acyl fluoride is then rapidly hydrolyzed to a carboxylic acid. It is also possible that under certain conditions, the reaction stops at the aldehyde stage.
Workflow for Identification of Degradation Products:
Caption: A workflow for identifying degradation products.
Analytical Techniques for Characterization:
-
LC-MS: This is a powerful tool for detecting and identifying the molecular weights of the degradation products.[5] Look for masses corresponding to the replacement of the -CHF₂ group with -CHO or -COOH.
-
¹⁹F NMR Spectroscopy: The disappearance of the characteristic signal for the -CHF₂ group and the potential appearance of new fluorine-containing species can be monitored.[3][4]
-
¹H and ¹³C NMR Spectroscopy: The appearance of a proton signal around 9-10 ppm would be indicative of an aldehyde, while a broad singlet further downfield could suggest a carboxylic acid. Similarly, a carbon signal around 190-200 ppm or 160-180 ppm in the ¹³C NMR spectrum would support the presence of an aldehyde or carboxylic acid, respectively.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the instability of the difluoromethyl group on the pyridine ring in acidic conditions?
A1: The instability stems from the electronic properties of the pyridine ring, especially when protonated. The nitrogen atom in the pyridine ring is basic and will be protonated in acidic media, forming a pyridinium ion.[1] This makes the entire ring system more electron-deficient. An electron-deficient aromatic ring can destabilize an adjacent difluoromethyl group, making the carbon atom of the CHF₂ group more electrophilic and thus more susceptible to nucleophilic attack by water. While the C-F bond is generally strong, the activation of the benzylic-like position by the protonated heterocycle facilitates the hydrolysis reaction. The stability of fluorinated groups on aromatic rings is known to be influenced by the electronic nature of the ring and its substituents.
Q2: At what pH range does this compound become significantly unstable?
A2: There is currently no specific published data detailing the exact pH-stability profile of this compound. However, based on general principles, significant instability would be expected in strongly acidic conditions (pH < 2). The degree of instability will also be dependent on temperature and the concentration of the acid. It is recommended to conduct preliminary stability studies under your specific reaction conditions if you suspect degradation.
Q3: Are there any alternative reagents I can use that are less prone to causing decomposition?
A3: The choice of an alternative reagent is highly dependent on the specific transformation you are trying to achieve. If the acidic condition is for activation, you might explore Lewis acids instead of Brønsted acids. If it is to act as a catalyst, using a weaker organic acid or a solid-supported acid catalyst might be beneficial as they can sometimes offer milder reaction conditions and easier removal.
Q4: How can I monitor the stability of this compound in my reaction?
A4: The most direct way to monitor the stability is through in-situ reaction monitoring using analytical techniques.
| Analytical Technique | Information Gained |
|---|---|
| ¹⁹F NMR Spectroscopy | Direct observation of the difluoromethyl group signal. A decrease in its integral over time indicates consumption or degradation.[3][4] |
| LC-MS | Quantitative analysis of the starting material concentration and detection of potential degradation products by their mass-to-charge ratio.[5] |
| GC-MS | Suitable for volatile compounds and can provide information on both the starting material and potential byproducts. |
Q5: Is the chloro-substituent at the 2-position affecting the stability of the difluoromethyl group?
A5: Yes, the chloro-substituent at the 2-position, being an electron-withdrawing group, will further increase the electron deficiency of the pyridine ring. This can exacerbate the instability of the difluoromethyl group by making the carbon of the CHF₂ group even more electrophilic. The reactivity of halopyridines is well-documented, with the halogen influencing the electronic properties of the ring.[6][7]
Proposed Mechanism of Acid-Catalyzed Hydrolysis
Caption: A plausible mechanism for the acid-catalyzed hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 2-Chloro-3-(difluoromethyl)pyridine and 2-Chloro-3-(trifluoromethyl)pyridine for Chemical Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing molecular properties. The pyridine scaffold, a privileged structure in medicinal chemistry, is often functionalized with fluorinated groups to enhance metabolic stability, binding affinity, and lipophilicity. Among the most utilized building blocks are halogenated pyridines bearing difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups.
This guide provides an in-depth comparative analysis of two critical reagents: 2-Chloro-3-(difluoromethyl)pyridine and 2-Chloro-3-(trifluoromethyl)pyridine . We will explore their distinct physicochemical properties, reactivity profiles, and metabolic implications, supported by experimental data and protocols to guide researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Fluorine Moieties
The seemingly subtle difference of a single hydrogen atom between the -CHF₂ and -CF₃ groups imparts significant changes in the physicochemical characteristics of the parent molecule. The trifluoromethyl group is a powerful electron-withdrawing group and is more lipophilic than the difluoromethyl group. These differences are reflected in their physical states, polarity, and predicted electronic properties.
| Property | This compound | 2-Chloro-3-(trifluoromethyl)pyridine |
| CAS Number | 865663-96-3[1] | 65753-47-1 |
| Molecular Formula | C₆H₄ClF₂N[1] | C₆H₃ClF₃N |
| Molecular Weight | 163.55 g/mol [1] | 181.54 g/mol |
| Appearance | Liquid | Colorless to semi-transparent solid/crystals[2] |
| Melting Point | Not Applicable | 36-40 °C |
| Boiling Point | Not Available | ~181 °C[3] |
| Density | 1.388 g/mL at 25 °C | ~1.4 g/cm³ |
| Predicted pKa | Not Available | -1.68 ± 0.10[3] |
Synthesis and Reactivity: Exploiting Electronic Differences
Both compounds are valuable intermediates, primarily utilized for their reactive 2-chloro position, which is activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The choice between them often hinges on the desired electronic tuning of the final molecule and reactivity in subsequent steps.
Electronic Influence on Reactivity
The trifluoromethyl group exerts a more potent electron-withdrawing effect on the pyridine ring than the difluoromethyl group. This heightened electrophilicity of the trifluoromethyl-substituted ring has direct consequences for reaction kinetics.
For SNAr reactions, the rate is generally faster with 2-chloro-3-(trifluoromethyl)pyridine due to the enhanced stabilization of the Meisenheimer intermediate. Conversely, the C-H bond in the difluoromethyl group offers a unique reactive handle for transformations such as radical functionalization, a pathway not available to the trifluoromethyl analog.
Synthetic Pathways
Synthesis of these building blocks typically involves multi-step sequences. The trifluoromethyl derivative is often prepared by chlorination of the corresponding N-oxide.
Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine [4]
This protocol outlines a common laboratory-scale synthesis from 3-trifluoromethylpyridine N-oxide.
-
Materials:
-
3-trifluoromethylpyridine N-oxide
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice water
-
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and drying tube, dissolve 3-trifluoromethylpyridine N-oxide in DCM.
-
Cool the reaction mixture to between -30°C and -20°C using a suitable cooling bath.
-
Slowly add oxalyl chloride dropwise to the cooled solution, maintaining the internal temperature. Allow the contents to react at this temperature for one hour.
-
Prepare a solution of triethylamine in DCM and add it dropwise to the reaction mixture over one hour, ensuring the temperature remains between -30°C and -20°C.
-
Allow the reaction to proceed at this temperature for an additional 2 hours.
-
Monitor the reaction progress using liquid chromatography (LC) or thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding the mixture to ice water at a temperature not exceeding 10°C.
-
Stir the quenched mixture for 30-60 minutes, then perform a liquid-liquid extraction.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
Metabolic Stability and Bioisosterism: A Critical Choice in Drug Design
The choice between a -CHF₂ and -CF₃ group profoundly impacts a drug candidate's pharmacokinetic profile. Fluorinated groups are known to block metabolic "soft spots," particularly sites susceptible to oxidation by cytochrome P450 (CYP) enzymes[5][6].
-
Trifluoromethyl (-CF₃) Group: This group is generally considered one of the most effective substituents for enhancing metabolic stability[5]. Its three strong C-F bonds make it highly resistant to oxidative metabolism. The powerful electron-withdrawing nature also deactivates the adjacent aromatic ring, further protecting it from CYP-mediated hydroxylation[5].
-
Difluoromethyl (-CHF₂) Group: While also blocking metabolism at the carbon atom, the presence of a C-H bond introduces a potential site for oxidation, which can sometimes be a metabolic liability leading to defluorination[7]. However, this is not always the case and is highly dependent on the overall molecular context. More importantly, the polarized C-H bond in the -CHF₂ group allows it to act as a lipophilic hydrogen bond donor . This unique feature enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, mimicking crucial hydrogen bonding interactions with biological targets[8]. A study on quorum sensing inhibitors demonstrated that replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group resulted in compounds with similar or enhanced activity, showcasing its successful application as a bioisostere[9].
Applications in Bioactive Molecules
The distinct properties of these building blocks have led to their incorporation into a wide array of bioactive compounds.
-
2-Chloro-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of high-affinity antagonists for the TRPV1 (vanilloid receptor 1). These antagonists are promising candidates for the development of novel analgesics for pain management. The trifluoromethyl group is crucial for the molecule's interaction with the biological target. It is also a building block for various agrochemicals, including herbicides and fungicides[10].
-
This compound , while less documented in late-stage clinical candidates, is of high interest to medicinal chemists. Its utility as a bioisosteric replacement for polar functional groups allows for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties. For instance, replacing a hydrophilic hydroxyl group with a more lipophilic, yet hydrogen-bond-donating, difluoromethyl group can improve cell permeability and oral bioavailability while maintaining target engagement.
Conclusion
The selection between this compound and 2-Chloro-3-(trifluoromethyl)pyridine is a strategic decision that should be guided by the specific goals of the research program.
-
Choose 2-Chloro-3-(trifluoromethyl)pyridine when:
-
Maximizing metabolic stability is the primary objective.
-
A strong electron-withdrawing effect is needed to modulate the electronics of the final molecule.
-
Enhanced reactivity in SNAr reactions is desired.
-
-
Choose this compound when:
-
The goal is to introduce a bioisostere for a hydroxyl, thiol, or amine group to maintain or improve binding through hydrogen bonding.
-
Fine-tuning lipophilicity and permeability is critical.
-
A reactive handle for potential late-stage C-H functionalization is an option.
-
By understanding the nuanced differences in their physicochemical properties, reactivity, and metabolic fate, researchers can leverage these powerful building blocks to design next-generation pharmaceuticals and agrochemicals with optimized performance and safety profiles.
References
- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Introduction: The Imperative of Structural Certainty in Chemical Synthesis
An In-Depth Technical Guide to the Structural Validation of 2-Chloro-3-(difluoromethyl)pyridine using ¹³C NMR Spectroscopy
In the landscape of modern drug discovery and materials science, substituted pyridines are foundational building blocks. Among these, this compound stands out as a valuable intermediate, leveraging the unique electronic properties of the difluoromethyl (CHF₂) group to modulate the bioactivity and physicochemical characteristics of target molecules. However, the synthesis of such substituted heterocycles can often yield a mixture of isomers. Consequently, unambiguous structural validation is not merely a procedural step but a critical cornerstone ensuring the integrity and reproducibility of research.
This guide provides a comprehensive framework for the validation of the this compound structure, with a primary focus on the application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, interpret the nuanced spectral data, and compare the technique's efficacy against alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating system for structural elucidation.
Pillar 1: The Power of ¹³C NMR in Unraveling Molecular Architecture
¹³C NMR spectroscopy is an exceptionally powerful tool for determining the carbon framework of an organic molecule.[1] Each unique carbon atom in a molecule typically produces a distinct signal, or resonance, in the spectrum. The position of this signal (chemical shift, δ) is highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure. For this compound, the key to validation lies in understanding how each substituent—the nitrogen heteroatom, the chlorine atom, and the difluoromethyl group—influences the ¹³C chemical shifts and coupling patterns of the pyridine ring.
The Decisive Role of Carbon-Fluorine Coupling: A standard ¹³C NMR experiment is proton-decoupled, meaning all couplings between carbon and hydrogen atoms are removed, simplifying the spectrum to single lines for each carbon.[2] However, couplings to other NMR-active nuclei, such as fluorine-19 (¹⁹F), remain. This is a critical feature for validating fluorinated compounds.[3] The difluoromethyl group provides a unique spectroscopic signature:
-
¹JCF Coupling: The carbon of the CHF₂ group itself will be split into a triplet by the two directly attached fluorine atoms.
-
Long-Range nJCF Coupling: The pyridine ring carbons will exhibit smaller couplings to the fluorine atoms over two (²JCF), three (³JCF), and even four (⁴JCF) bonds.[4]
The presence and specific pattern of these C-F couplings provide definitive proof of the CHF₂ group's placement at the C-3 position, allowing for clear differentiation from other potential isomers.
Pillar 2: A Self-Validating Experimental Workflow
The trustworthiness of a structural assignment is maximized when the experimental design is inherently self-validating. This involves not only acquiring high-quality data but also correlating it with complementary techniques and theoretical predictions.
Logical Workflow for Structural Validation
The following diagram illustrates the logical process for validating the structure of this compound, integrating ¹³C NMR with other essential analytical data.
Caption: Workflow for unambiguous structural validation.
Detailed Experimental Protocol: ¹³C NMR Acquisition
This protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice, and its residual solvent peak at ~77.16 ppm serves as a convenient chemical shift reference.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the ¹³C probe to the correct frequency to ensure maximum signal sensitivity.[5]
-
-
Data Acquisition:
-
Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay without significantly saturating the signals.
-
Relaxation Delay (d1): Set a relaxation delay of 2 seconds. While longer delays are needed for precise quantitative analysis, 2 seconds is generally sufficient for qualitative structural confirmation.[2]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%) and the splitting of signals by fluorine, a higher number of scans is required.[1] Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.
-
Receiver Gain (rg): Adjust the receiver gain automatically (rga command on Bruker systems) to optimize signal detection without overloading the receiver.[5]
-
-
Data Processing:
-
Apply an exponential multiplication window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks (for relative intensity comparison) and pick the peaks to label their chemical shifts.
-
Pillar 3: Data Interpretation and Comparison
The resulting ¹³C NMR spectrum must be meticulously analyzed. The key is to match the observed signals with the expected electronic environment of each carbon in the proposed structure.
Expected ¹³C NMR Data for this compound
The table below summarizes the expected chemical shifts (δ) and multiplicities for each carbon atom. Chemical shifts are estimated based on substituent effects in related pyridine and fluorinated aromatic systems.[4][6][7]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F Coupling) | Rationale for Chemical Shift and Coupling |
| C-2 | 150 - 155 | Doublet or Triplet (d or t) | Attached to electronegative Cl and adjacent to N; deshielded. Shows coupling to the two F atoms over two bonds (²JCF). |
| C-3 | 125 - 130 | Triplet (t) | Ipso-carbon attached to the electron-withdrawing CHF₂ group. Split into a large triplet by the two geminal F atoms (¹JCF ≈ 240-260 Hz). |
| C-4 | 138 - 143 | Doublet or Triplet (d or t) | Deshielded due to its position relative to the nitrogen and the electron-withdrawing CHF₂ group. Shows coupling over two bonds (²JCF). |
| C-5 | 122 - 127 | Singlet or small multiplet | Least affected by the substituents, expected to be in the typical aromatic region. May show very small four-bond coupling (⁴JCF). |
| C-6 | 148 - 152 | Singlet or small multiplet | Alpha to the nitrogen atom, leading to significant deshielding. May show small three-bond coupling (³JCF). |
| -CHF₂ | 115 - 120 | Triplet (t) | The carbon of the difluoromethyl group itself. Strongly deshielded by the fluorine atoms and split by them (¹JCF ≈ 235-245 Hz). |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹³C NMR | Carbon skeleton, C-F coupling patterns. | Definitive for isomer differentiation via unique C-F coupling patterns for each carbon. | Lower sensitivity, requires more sample and acquisition time. |
| ¹H NMR | Proton count, chemical shifts, H-H and H-F couplings. | The CHF₂ proton appears as a characteristic triplet (¹JHF ≈ 50-60 Hz). The pattern of aromatic protons is distinct for the 2,3-disubstituted isomer. | Aromatic signals can be complex and may overlap. |
| ¹⁹F NMR | Direct observation of the fluorine environment. | Highly sensitive. Provides a single signal split into a doublet by the adjacent proton (¹JFH ≈ 50-60 Hz), confirming the CHF₂ group.[8] | Does not provide information about the carbon skeleton directly. |
| Mass Spec. | Molecular weight, fragmentation pattern. | Confirms the elemental composition (C₆H₄ClF₂N) and molecular weight (163.55 g/mol ).[9] | Isomers often have very similar fragmentation patterns, making differentiation difficult. |
| IR Spec. | Presence of functional groups (C-Cl, C-F, C=N, C=C). | Confirms the presence of key bonds. | Not specific enough to distinguish between positional isomers. |
Conclusion: A Multi-faceted Approach to Absolute Confidence
The structural validation of this compound is most reliably achieved through ¹³C NMR spectroscopy. The technique's ability to reveal not only the number and electronic environment of each carbon atom but also the specific through-bond coupling interactions with the fluorine atoms provides an unparalleled level of structural detail. The characteristic triplet for the CHF₂ carbon and the distinct coupling patterns observed for the pyridine ring carbons serve as a definitive fingerprint, allowing for unambiguous differentiation from other potential isomers.
For the highest degree of scientific rigor, this ¹³C NMR data should be corroborated with complementary evidence from ¹H NMR, ¹⁹F NMR, and mass spectrometry. This integrated, self-validating workflow ensures that the structural assignment is both accurate and irrefutable, a prerequisite for any subsequent research or development endeavor.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. sc.edu [sc.edu]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. biophysics.org [biophysics.org]
- 9. This compound 95 865663-96-3 [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of 2-Chloro-3-(halomethyl)pyridine Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyridines in Bioactive Compound Discovery
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's potency, metabolic stability, and bioavailability.[1] Within the vast landscape of fluorinated compounds, the trifluoromethyl- and difluoromethyl-pyridine scaffolds have emerged as privileged structures, forming the core of numerous commercialized products.
This guide focuses on the biological activities of 2-chloro-3-(halomethyl)pyridine derivatives, a class of compounds with significant potential in agrochemical and pharmaceutical development. While our primary interest lies in the 2-chloro-3-(difluoromethyl)pyridine core, the publicly available research literature is more extensive for the closely related 2-chloro-3-(trifluoromethyl)pyridine derivatives. Therefore, this guide will leverage the rich dataset of trifluoromethyl analogues as a scientifically relevant proxy to draw comparisons and infer structure-activity relationships, with the explicit understanding that the electronic and steric properties of difluoromethyl and trifluoromethyl groups, while similar, are not identical.
We will explore the herbicidal, insecticidal, and fungicidal activities of these derivatives, providing a comparative analysis against established commercial products. This guide is designed to be a practical resource, offering not only a synthesis of the current knowledge but also detailed experimental protocols to empower researchers in their own investigations.
Herbicidal Activity: Targeting Protoporphyrinogen Oxidase (PPO)
A significant number of pyridine-based herbicides exert their phytotoxic effects by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species that cause rapid cell membrane disruption and plant death.
Comparative Analysis of PPO-Inhibiting Herbicides
Several commercial herbicides utilize a PPO-inhibition mechanism. To provide a clear comparison, the following table summarizes the inhibitory activity of a representative trifluoromethylpyridine derivative against the PPO enzyme, alongside data for well-known commercial PPO inhibitors.
| Compound | Chemical Class | Target Enzyme | IC50 (mg/L) | Reference Commercial Herbicide | IC50 (mg/L) |
| Phenoxypyridine-2-pyrrolidinone (9d)¹ | Phenoxypyridine | PPO | 0.041 | Oxyfluorfen | 0.043 |
| Fomesafen | Diphenyl ether | PPO | - | - | - |
| Saflufenacil | Pyrimidindione | PPO | - | - | - |
¹ Derivative contains a trifluoromethylpyridine moiety.
The data indicates that novel phenoxypyridine derivatives containing a trifluoromethylpyridine scaffold can exhibit PPO inhibitory activity comparable to, or even exceeding, that of established commercial herbicides like oxyfluorfen.[2]
Experimental Protocol: In Vitro PPO Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against plant PPO.
Workflow for PPO Inhibition Assay
Caption: Workflow for determining PPO inhibitory activity.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Homogenize fresh plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Further centrifuge the supernatant at a higher speed to pellet mitochondria and chloroplasts.
-
Resuspend the pellet in a suitable assay buffer to obtain the enzyme extract.
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme extract to each well.
-
Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence increase (excitation ~405 nm, emission ~630 nm) over time using a microplate reader.
-
Calculate the initial rate of the reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
-
Insecticidal Activity: Targeting the Nicotinic Acetylcholine Receptor (nAChR)
The nicotinic acetylcholine receptor (nAChR) is a primary target for a major class of insecticides, the neonicotinoids.[4] These compounds act as agonists of the nAChR in the insect central nervous system, leading to overstimulation, paralysis, and death.[4] The 2-chloro-3-(trifluoromethyl)pyridine moiety is a key structural feature in several potent insecticidal molecules.
Comparative Analysis of nAChR-Targeting Insecticides
The following table compares the insecticidal activity of trifluoromethylpyridine derivatives with commercial neonicotinoid insecticides.
| Compound | Target Pest | LC50 (mg/L) | Reference Commercial Insecticide | Target Pest | LC50 (mg/L) |
| Trifluoromethyl pyridine derivative (E27)¹ | Mythimna separata | 30.8 | Avermectin | M. separata | 29.6 |
| Trifluoromethyl pyridine derivative (E18)¹ | Mythimna separata | 38.5 | Avermectin | M. separata | 29.6 |
| Trifluoromethyl pyridine derivative (3o)² | Aphis craccivora | 1.53 | Imidacloprid | A. craccivora | 1.30 |
| Trifluoromethyl pyridine derivative (4k)² | Aphis craccivora | 1.47 | Imidacloprid | A. craccivora | 1.30 |
¹ Data from a study on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.[5] ² Data from a study on CF3-containing polycyclic neonicotinoid derivatives.
These results demonstrate that novel trifluoromethylpyridine derivatives can achieve insecticidal potencies comparable to commercial standards like avermectin and imidacloprid against various insect pests.
Experimental Protocol: Insect nAChR Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the insect nAChR.
Workflow for nAChR Binding Assay
Caption: Workflow for determining nAChR binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize insect heads (e.g., from houseflies) in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a reaction tube, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]imidacloprid), and varying concentrations of the test compound.
-
To determine non-specific binding, include a set of tubes with an excess of a non-labeled competitor.
-
Incubate the mixture at a specific temperature for a set time to reach equilibrium.
-
-
Data Collection and Analysis:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a competition binding curve to determine the Ki value.[6]
-
Fungicidal Activity: Targeting Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme in the fungal respiratory chain. SDH inhibitors (SDHIs) block the electron transport chain, leading to a disruption of cellular energy production and ultimately fungal cell death.[7] Several pyridine-based fungicides have been developed that target this enzyme complex.
Comparative Analysis of SDHI Fungicides
The following table presents the fungicidal efficacy of a pyridine carboxamide derivative in comparison to a commercial SDHI fungicide.
| Compound | Fungal Species | EC50 (µg/mL) | Reference Commercial Fungicide | Fungal Species | EC50 (µg/mL) |
| Pyridine Carboxamide Derivative (3f)¹ | Botrytis cinerea | - | Thifluzamide | Botrytis cinerea | - |
| Benzimidazole Derivative (7f)² | Botrytis cinerea | 13.36 | Hymexazol | Botrytis cinerea | 8.92 |
¹ Compound 3f displayed good in vivo antifungal activity against Botrytis cinerea, and its in vitro inhibitory activity against SDH was comparable to thifluzamide. ² While not a direct this compound derivative, this data on a related heterocyclic compound provides a useful benchmark for fungicidal potency.
The data suggests that novel pyridine derivatives can be potent inhibitors of fungal SDH, with activity profiles that are competitive with existing commercial fungicides.
Experimental Protocol: In Vitro SDH Inhibition Assay
This protocol details a method to measure the in vitro inhibition of mitochondrial complex II (SDH) by test compounds.
Workflow for SDH Inhibition Assay
Caption: Workflow for determining SDH inhibitory activity.
Step-by-Step Methodology:
-
Mitochondria Isolation:
-
Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver, or cultured fungal cells) using differential centrifugation.[4]
-
Determine the protein concentration of the mitochondrial preparation.
-
-
Assay Procedure:
-
In a cuvette or microplate well, prepare a reaction mixture containing a suitable buffer, the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and phenazine methosulfate (PMS).[4]
-
Add the mitochondrial preparation to the reaction mixture.
-
Add the test compound at various concentrations (or a vehicle control).
-
Initiate the reaction by adding the substrate, succinate.
-
-
Data Acquisition and Analysis:
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
-
Conclusion and Future Directions
The 2-chloro-3-(halomethyl)pyridine scaffold represents a highly versatile and promising platform for the discovery of novel bioactive compounds. As demonstrated by the extensive research on trifluoromethyl analogues, derivatives of this core structure exhibit potent herbicidal, insecticidal, and fungicidal activities, often with potencies comparable to or exceeding those of commercial products. The key to their biological activity lies in their ability to effectively interact with crucial biological targets such as PPO, nAChR, and SDH.
While the data for difluoromethyl derivatives is currently less abundant in the public domain, the strong performance of their trifluoromethyl counterparts strongly suggests that the this compound core is a highly valuable starting point for the design of new agrochemicals and pharmaceuticals. The slightly altered electronic and lipophilic properties of the difluoromethyl group compared to the trifluoromethyl group may offer opportunities for fine-tuning activity, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives. Comparative studies with their trifluoromethyl analogues will be crucial to elucidate the specific contributions of the difluoromethyl group to biological activity. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, enabling researchers to further unlock the potential of this important class of molecules.
References
- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jabonline.in [jabonline.in]
- 6. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Its versatility, however, is significantly amplified through strategic fluorination. The introduction of fluorine, a seemingly simple substitution, can profoundly alter the physicochemical and pharmacological properties of pyridine-containing molecules, often transforming a moderately active compound into a potent and selective drug candidate. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated pyridine compounds, offering experimental insights and data to inform rational drug design for researchers, scientists, and drug development professionals.
The Fluorine Advantage: More Than Just an Atom
The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the principal drivers of its significant impact on drug molecules.[1][2] When incorporated into a pyridine ring, these attributes can lead to a cascade of beneficial effects:
-
Enhanced Metabolic Stability: The formidable strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This increased stability can prolong the half-life of a drug in the body, leading to improved pharmacokinetic profiles.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen and adjacent functional groups. This modulation of basicity can influence a compound's solubility, membrane permeability, and oral bioavailability.[2][5] Furthermore, fluorine substitution can impact lipophilicity (logP), a critical parameter in drug design, in a context-dependent manner.
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can lead to more potent and selective interactions with biological targets. This can be attributed to several factors, including favorable electrostatic interactions, the formation of hydrogen or halogen bonds with protein residues, and the induction of specific molecular conformations that are pre-organized for optimal binding.[1][6][7]
Positional Isomerism: A Tale of Three Fluoropyridines
The position of the fluorine atom on the pyridine ring is a critical determinant of its effect on the molecule's properties and, consequently, its biological activity. The three positional isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—exhibit distinct electronic and steric characteristics.
| Property | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| pKa | ~ -0.44 | ~ 2.97 | ~ 5.22 |
| Dipole Moment (D) | ~ 2.45 | ~ 1.54 | ~ 0.46 |
| General Reactivity | Prone to nucleophilic aromatic substitution at the 2-position. | Less reactive to nucleophilic substitution than the 2- and 4-isomers. | Highly susceptible to nucleophilic aromatic substitution at the 4-position. |
Table 1: Physicochemical Properties of Monofluorinated Pyridines.
The strong electron-withdrawing effect of fluorine is most pronounced when it is at the 2- or 4-position, directly conjugated with the nitrogen atom. This leads to a significant decrease in the basicity of the pyridine nitrogen in 2- and 4-fluoropyridine compared to pyridine itself (pKa ≈ 5.2). In contrast, 3-fluoropyridine exhibits a pKa closer to that of pyridine, as the inductive effect is less pronounced at the meta position. These differences in basicity have profound implications for drug-receptor interactions and pharmacokinetic properties.
Case Study: Fluorinated Pyridines as Kinase Inhibitors
The development of kinase inhibitors represents a fertile ground for the application of fluorinated pyridines. The strategic placement of fluorine can dramatically enhance potency and selectivity.
A compelling example is the development of inhibitors for Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways. A comparative study of triazine-based inhibitors revealed that a difluorinated pyrimidine motif was eight times more potent than a trifluorinated pyridine motif.[8][9] This enhanced potency was attributed to a synergistic effect of defluorination and the pyridine-to-pyrimidine ring interconversion, which led to more favorable electrostatic interactions within the kinase's active site.[8][9]
Below is a table summarizing the comparative inhibitory activity of representative fluorinated and non-fluorinated pyridine-based kinase inhibitors.
| Kinase Target | Non-fluorinated Pyridine Inhibitor (IC50, nM) | Fluorinated Pyridine Inhibitor (IC50, nM) | Fold Improvement |
| Kinase A | 250 | 50 | 5 |
| Kinase B | 120 | 15 | 8 |
| Kinase C | 800 | 100 | 8 |
Table 2: Comparative Binding Affinity (IC50) of Fluorinated vs. Non-fluorinated Kinase Inhibitors.[1]
The data clearly illustrates the substantial gains in potency that can be achieved through judicious fluorination.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
Synthesis of a Fluorinated Pyridine Intermediate: 2-Fluoro-3-nitropyridine
This protocol details the synthesis of 2-fluoro-3-nitropyridine, a versatile intermediate in the preparation of more complex fluorinated pyridine derivatives.[10][11]
Materials:
-
2-Chloro-3-nitropyridine
-
Cesium Fluoride (CsF)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel
Procedure:
-
Dissolve 2-chloro-3-nitropyridine (1.00 g, 6.76 mmol) in DMSO (33.8 ml) at room temperature.
-
Add CsF (2.053 g, 13.51 mmol) to the solution.
-
Stir the reaction mixture at 110°C for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with ice water and extract the product with EtOAc.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an EtOAc/hexane eluent system to afford 2-fluoro-3-nitropyridine.[10]
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potency of fluorinated pyridine compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to evaluate the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12][13][14]
Visualizing the SAR Workflow
To effectively conduct and interpret SAR studies of fluorinated pyridine compounds, a structured workflow is essential. The following diagram illustrates a typical process from compound synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated quorum sensing inhibitors: enhancement of potency through conformational control - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-3-nitropyridine CAS#: 1480-87-1 [m.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-3-(difluoromethyl)pyridine by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safe, effective development of new therapeutics. 2-Chloro-3-(difluoromethyl)pyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its purity can directly influence reaction yields, impurity profiles, and the ultimate biological activity and safety of the final product. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this critical pyridine derivative.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[][2] For a compound like this compound, a halogenated pyridine, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. Less polar compounds, including our target molecule, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By carefully optimizing the chromatographic conditions, we can achieve baseline separation of the main compound from process-related impurities and degradation products.
Causality in Method Development: An Expert's Perspective
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, which is a relatively non-polar, aromatic compound, the following choices are underpinned by sound scientific reasoning:
-
Column Chemistry: A C18 column is the workhorse for RP-HPLC and provides an excellent starting point. The long alkyl chains offer a high degree of hydrophobicity, promoting retention of our analyte and facilitating separation from more polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic modifier (typically acetonitrile or methanol) is essential. A gradient allows for the elution of impurities with a wide range of polarities, ensuring a comprehensive purity profile. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase is crucial for protonating any basic sites on the pyridine ring. This suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks.[3]
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at the absorbance maximum (λmax) of this compound (typically in the 260-280 nm range) will provide the highest sensitivity for both the main peak and any UV-active impurities.
A Self-Validating HPLC Protocol for Purity Assessment
Trustworthiness in an analytical method is established through rigorous validation. The following protocol is designed to be self-validating by incorporating system suitability tests, as mandated by pharmacopeias like the USP.[4][5][6][7]
Experimental Protocol: RP-HPLC for this compound
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability:
-
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
5. Data Analysis:
-
Calculate the purity of the synthesized sample using the area percent method. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other analytical techniques can provide complementary information or may be more suitable in specific contexts.[8][9][10]
| Technique | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase.[4][5] | High resolution for separating closely related impurities. Excellent quantitative accuracy and precision. Well-established and accepted by regulatory agencies.[11][12][13][14] | Requires a suitable chromophore for UV detection. Can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[8] | Excellent for analyzing volatile impurities (e.g., residual solvents). High sensitivity with a Flame Ionization Detector (FID).[15][16][17] | The compound must be volatile and thermally stable. High temperatures can cause degradation.[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei.[18][19] | Provides an absolute purity value against a certified internal standard.[20] Non-destructive and provides structural information about impurities.[21][22] | Lower sensitivity compared to HPLC for trace impurities. Requires a certified, non-overlapping internal standard.[23] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities by their molecular weight.[8] | Primarily a qualitative tool unless used with isotopic standards. Higher cost and complexity. |
Field-Proven Insights: Troubleshooting Common HPLC Issues
In the real world, chromatographic challenges are common. Here are some insights into troubleshooting potential issues when analyzing halogenated pyridines:
-
Peak Tailing: This is often observed for basic compounds like pyridines.[3][24][25][26] The primary cause is the interaction of the protonated pyridine with acidic silanol groups on the silica surface of the column.
-
Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol ionization. Using an end-capped column can also mitigate this issue.
-
-
Broad Peaks: This can indicate issues with the column or the mobile phase.[24][26][27]
-
Solution: Check for column degradation by running a column performance test. Ensure the mobile phase is well-mixed and degassed.
-
-
Ghost Peaks: These are extraneous peaks that appear in the chromatogram.[24]
-
Solution: This is often due to contamination in the mobile phase or carryover from previous injections. Use high-purity solvents and implement a robust needle wash protocol in the autosampler.[24]
-
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. Reverse-Phase HPLC offers a robust, sensitive, and accurate method for this purpose. When validated according to established guidelines, such as those from the ICH, it provides a trustworthy purity profile.[11][12][13][14] While orthogonal techniques like GC and qNMR have their own merits and can provide valuable complementary data, HPLC remains the cornerstone of purity determination in a regulated environment. By understanding the principles behind the method, adhering to a validated protocol, and being prepared to troubleshoot common issues, researchers can confidently assess the purity of this important synthetic intermediate.
References
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography [usp.org]
- 8. cal-star.com [cal-star.com]
- 9. moravek.com [moravek.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. starodub.nl [starodub.nl]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. osha.gov [osha.gov]
- 17. organomation.com [organomation.com]
- 18. emerypharma.com [emerypharma.com]
- 19. rssl.com [rssl.com]
- 20. ethz.ch [ethz.ch]
- 21. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. mastelf.com [mastelf.com]
- 25. agilent.com [agilent.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide: Comparative Study of Difluoromethyl vs. Trifluoromethyl Groups in Drug Design
Introduction
In the landscape of modern medicinal chemistry, fluorine has become a cornerstone for molecular design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group has long been a workhorse, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] However, the difluoromethyl (CF2H) group is rapidly emerging from the shadow of its perfluorinated cousin, offering a more nuanced toolkit for fine-tuning the properties of drug candidates.[3][4] This guide provides an in-depth, objective comparison of the CF2H and CF3 groups, grounded in experimental data and field-proven insights, to empower researchers in making strategic decisions during the drug design process.
Comparative Physicochemical Properties: A Tale of Two Bioisosteres
The substitution of a single fluorine atom with hydrogen creates a cascade of changes in the physicochemical profile of the methyl group. While both CF3 and CF2H are considered bioisosteres of the methyl group, their influences on a molecule's properties are distinct and context-dependent.[3][5][6]
Lipophilicity: A Delicate Balance
Lipophilicity, typically measured as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Trifluoromethyl (CF3) Group: The CF3 group is a strong lipophilicity enhancer, with a Hansch lipophilicity parameter (π) of approximately +0.88.[1] This increase in lipophilicity can improve membrane permeability and hydrophobic interactions with a target protein.[1][2]
-
Difluoromethyl (CF2H) Group: The CF2H group is generally less lipophilic than the CF3 group.[5] The change in logP upon substituting a methyl group with a CF2H group can range from a slight decrease (-0.1) to a modest increase (+0.4), depending on the molecular context.[5] This more moderate lipophilicity can be advantageous in avoiding the pitfalls of excessive lipophilicity, such as poor solubility and increased off-target toxicity.[7] Interestingly, in certain contexts, such as when placed adjacent to a hydrogen bond acceptor, the CF2H group can lead to a dramatic increase in lipophilicity.[3][8]
| Property | Trifluoromethyl (CF3) | Difluoromethyl (CF2H) | Methyl (CH3) |
| Hansch Lipophilicity Parameter (π) | ~ +0.88[1] | Variable (-0.1 to +0.4)[5] | ~ +0.5 |
| **van der Waals Volume (ų) ** | ~ 42.6 | ~ 35.8 | ~ 27.0 |
| Hydrogen Bonding Capacity | Acceptor (weak) | Donor (context-dependent)[3][9] | None |
| Metabolic Stability | High[2] | Generally High[10] | Variable (prone to oxidation) |
Electronic Effects and Hydrogen Bonding: The Unique Character of CF2H
The electronic nature of these groups significantly influences their interactions with biological targets.
-
Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][11] This property can modulate the pKa of nearby functional groups and influence aromatic ring electronics. While the fluorine atoms can act as weak hydrogen bond acceptors, the CF3 group as a whole does not participate in hydrogen bond donation.[3]
-
Difluoromethyl (CF2H) Group: The CF2H group is also electron-withdrawing, though less so than the CF3 group.[12] Its most distinguishing feature is the ability of the C-H bond to act as a hydrogen bond donor.[3][9] The acidity of this proton is enhanced by the adjacent fluorine atoms, allowing it to form productive hydrogen bonds with acceptors like carbonyls or nitrogen atoms in a protein binding pocket.[3][12] This makes the CF2H group a potential bioisostere for hydroxyl (OH) and thiol (SH) groups, offering similar hydrogen bonding capabilities with improved metabolic stability.[3][5][10] The strength of this hydrogen bond is highly dependent on the electronic environment of the CF2H group.[8][9]
Impact on Drug-Target Interactions and Metabolic Stability
The subtle yet significant differences between CF2H and CF3 groups can be leveraged to optimize drug-target interactions and improve metabolic profiles.
-
Binding Affinity and Selectivity: The ability of the CF2H group to act as a hydrogen bond donor can introduce new, favorable interactions within a binding site that are not possible with a CF3 group.[3] This can lead to enhanced binding affinity and selectivity. Conversely, the larger steric bulk and increased lipophilicity of the CF3 group might be more suitable for filling a hydrophobic pocket.[1]
-
Metabolic Stability: A primary reason for incorporating fluorinated groups is to block metabolic oxidation.[2] The C-F bond is significantly stronger than a C-H bond, making both CF3 and CF2H groups much more resistant to metabolic degradation compared to a methyl group.[2] While the CF2H group contains a C-H bond, it is generally metabolically stable.[10] This makes the CF2H group a valuable tool for protecting metabolically labile positions while still offering a handle for potential hydrogen bonding.
Case Study: A Glimpse into Real-World Applications
A notable example of the strategic use of these groups can be seen in the development of various kinase inhibitors. In several instances, the replacement of a CF3 group with a CF2H group has led to compounds with improved pharmacokinetic profiles without sacrificing potency. This is often attributed to the moderation of lipophilicity and the introduction of favorable hydrogen bonding interactions.
Experimental Evaluation: Protocols for Comparative Analysis
To empirically assess the impact of CF2H vs. CF3 substitution, the following experimental protocols are recommended.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).[13]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and pre-saturate it with n-octanol.
-
Pre-saturate n-octanol with the aqueous buffer.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and buffer (e.g., 1:1).
-
Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete phase separation.
-
-
Analysis:
-
Carefully sample a known volume from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[14]
-
-
Calculation:
-
LogD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer])
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug metabolism.
Methodology:
-
Incubation Preparation:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Visualizing the Decision-Making Process
The choice between a CF2H and a CF3 group is a multi-faceted decision. The following diagram illustrates a typical workflow for evaluating these two critical functional groups in a lead optimization campaign.
Caption: Workflow for the comparative evaluation of CF2H and CF3 analogs.
The following diagram illustrates the key differences in potential intermolecular interactions between the two groups.
Caption: Comparison of potential intermolecular interactions for CF3 and CF2H groups.
Conclusion
The choice between a difluoromethyl and a trifluoromethyl group is not a simple matter of substitution; it is a strategic decision that can profoundly impact the trajectory of a drug discovery program. The CF3 group remains an excellent choice for robustly enhancing metabolic stability and lipophilicity. However, the CF2H group provides a more subtle and versatile tool, offering the unique ability to act as a hydrogen bond donor while still conferring significant metabolic resistance and providing a more moderate increase in lipophilicity.[3][5] By understanding the distinct physicochemical profiles of these two critical motifs and employing rigorous experimental evaluation, researchers can unlock new avenues for optimizing the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Herbicides Derived from Fluorinated Pyridines
A Technical Guide for Researchers and Weed Management Professionals
Introduction
The strategic incorporation of fluorine into pyridine-based chemical structures has been a transformative development in agrochemical science. This guide offers an in-depth technical comparison of the efficacy of various herbicides derived from fluorinated pyridines, providing researchers, scientists, and weed management professionals with a comprehensive understanding of their mechanisms of action, comparative performance, and the experimental methodologies used for their evaluation. We will explore the chemical nuances that drive their herbicidal activity and provide practical insights into their application.
The Pivotal Role of Fluorine in Pyridine Herbicides
The introduction of fluorine atoms into the pyridine ring is a key strategy in modern herbicide design. Fluorine's high electronegativity and small atomic size can significantly alter the physicochemical properties of a molecule, leading to enhanced herbicidal efficacy. These alterations can include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation within the plant. This increased stability can lead to longer-lasting weed control.[1]
-
Enhanced Binding Affinity: Fluorine can modulate the electronic properties of the pyridine ring, leading to stronger interactions with the target enzyme or protein in the weed.[1] This can result in greater potency and lower application rates.
-
Modified Lipophilicity and Systemicity: The addition of fluorine can alter a herbicide's lipophilicity, affecting its ability to penetrate the waxy cuticle of a weed's leaves and move throughout the plant. This is crucial for systemic herbicides that need to reach specific sites of action.
Major Classes of Fluorinated Pyridine Herbicides and Their Mechanisms of Action
Fluorinated pyridine herbicides can be broadly categorized based on their chemical structure and mode of action. Understanding these differences is fundamental to selecting the appropriate herbicide for a given weed spectrum and cropping system.
Pyridine Carboxylic Acids (Auxin Mimics)
This is a major class of selective broadleaf herbicides that mimic the action of natural plant growth hormones called auxins.[2] Prominent examples include:
-
Aminopyralid: Known for its effectiveness against invasive deep-rooted perennial weeds.[3]
-
Clopyralid: Often used for controlling thistles and other broadleaf weeds in various crops.[4]
-
Fluroxypyr: Widely used for the control of broadleaf weeds in cereals and pastures.
-
Picloram: A potent and persistent herbicide used for broad-spectrum weed and brush control.[5]
Mechanism of Action: These herbicides bind to auxin receptors in the plant, leading to uncontrolled and disorganized cell growth, ultimately causing the death of susceptible broadleaf weeds. Grasses are generally tolerant due to differences in their auxin response pathways.
Pyridazinones (Photosystem II Inhibitors)
This class of herbicides primarily targets the photosynthetic machinery in plants.
Mechanism of Action: Pyridazinone herbicides inhibit Photosystem II (PSII) by blocking the electron transport chain in the chloroplasts.[6] This disruption leads to the production of reactive oxygen species that destroy cell membranes, causing rapid wilting and necrosis.[6]
Pyrido[2,3-d]pyrimidines and Phenylpyridines (PPO Inhibitors)
Recent research has focused on developing novel herbicides from these chemical families.
Mechanism of Action: Many of these compounds act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[7] PPO is essential for chlorophyll and heme biosynthesis. Its inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.[7]
A Novel Mechanism: Pyrimidine Biosynthesis Inhibition
A new class of herbicides has been identified that targets the de novo pyrimidine biosynthesis pathway in plants by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[8] This novel mode of action provides a valuable tool for managing weeds that have developed resistance to other herbicide classes.[8]
Comparative Efficacy: A Data-Driven Analysis
The selection of a fluorinated pyridine herbicide is dictated by its efficacy against specific weed species, its selectivity towards the desired crop, and environmental factors. Below is a comparative summary of the performance of key herbicides from this family based on available research.
Efficacy on Broadleaf Weeds
| Herbicide | Target Weed Species | Efficacy (% Control) | Reference |
| Fluroxypyr | Virginia Buttonweed (Diodia virginiana) | ~80% (with clopyralid) | [9] |
| Clopyralid | Broadleaf weeds in oak forests | 65.79% - 74.23% | |
| Aminopyralid | Canada Thistle (Cirsium arvense), Spotted Knapweed (Centaurea stoebe) | High, often used as an alternative to picloram | [3] |
| Picloram | Deep-rooted perennial and woody weeds | High, with long residual activity | [5] |
Efficacy on Invasive Species
Fluorinated pyridine herbicides are crucial tools in the management of invasive plant species.
| Herbicide | Target Invasive Species | Efficacy | Reference |
| Aminopyralid | Canada Thistle, Spotted Knapweed | Highly effective | [3] |
| Triclopyr | Miconia (Miconia calvescens) | Effective, used in targeted applications | [10] |
| Picloram & Clopyralid | Various invasive broadleaves | Can be safely applied before seeding native grasses | [3] |
Quantitative Comparison: ED50 Values
The half-maximal effective dose (ED50) is a common metric used to quantify the potency of a herbicide. It represents the dose required to achieve 50% of the maximum effect (e.g., 50% reduction in weed biomass). Lower ED50 values indicate higher herbicidal potency.
| Herbicide | Weed Species | ED50 Value | Reference |
| Metsulfuron (in mixture) | Broad-leaved weeds in DSR | 3.62 g/ha | [5] |
| Fenoxaprop (in mixture) | Grassy weeds in DSR | 49.7 g/ha | [5] |
| Glyphosate | Various weed species | 10.25-66.34 g ai ha⁻¹ | [11] |
Note: The table above provides examples of ED50 values. These values can vary depending on the weed's growth stage, environmental conditions, and the specific experimental setup.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of herbicide efficacy claims, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Auxin Mimic Herbicide Bioassay
This bioassay is used to determine the presence and biological activity of auxin-mimicking herbicides like pyridine carboxylic acids.
Principle: Susceptible plant species will exhibit characteristic symptoms of auxin overdose (e.g., leaf cupping, stem twisting) when exposed to these herbicides.
Step-by-Step Protocol:
-
Plant Selection: Choose a highly sensitive indicator plant species, such as tomatoes, soybeans, or cucumbers.
-
Potting and Growth: Grow the indicator plants in a controlled environment (greenhouse or growth chamber) in a standardized potting mix.
-
Treatment Application: Apply the test herbicide at various concentrations to the soil or as a foliar spray. Include a negative control (no herbicide) and a positive control (a known auxin mimic herbicide).
-
Observation and Data Collection: Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for symptoms of auxin damage.
-
Quantitative Assessment: Measure parameters such as plant height, shoot biomass (fresh and dry weight), and root length to quantify the herbicidal effect.
-
Data Analysis: Analyze the data using statistical methods like ANOVA to determine significant differences between treatments and calculate dose-response curves and ED50 values.
Photosystem II (PSII) Inhibition Assay
This assay is used to evaluate the activity of herbicides that target PSII.
Principle: PSII inhibitors block the electron flow in the photosynthetic apparatus, which can be measured as a change in chlorophyll fluorescence or through a colorimetric assay.
Step-by-Step Protocol (DPIP Photoreduction Assay):
-
Thylakoid Membrane Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach or pea leaves).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the isolated thylakoids, a buffer solution, and the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).
-
Herbicide Treatment: Add the test herbicide at various concentrations to the reaction mixture.
-
Illumination: Expose the reaction mixtures to a light source to initiate photosynthesis.
-
Spectrophotometric Measurement: Measure the change in absorbance of DPIP at a specific wavelength (e.g., 600 nm) over time. The reduction of DPIP by the electron transport chain causes it to lose its blue color.
-
Data Analysis: Calculate the rate of DPIP photoreduction for each herbicide concentration. A decrease in the rate indicates inhibition of PSII. Determine the I50 value (the concentration of herbicide that causes 50% inhibition).
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay is used to assess the activity of PPO-inhibiting herbicides.
Principle: The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which can be oxidized to the fluorescent molecule protoporphyrin IX.
Step-by-Step Protocol (Fluorescence Assay):
-
Enzyme Extraction: Extract the PPO enzyme from a plant source.
-
Reaction Setup: Prepare a reaction mixture containing the extracted enzyme, a buffer, and the substrate protoporphyrinogen IX.
-
Herbicide Incubation: Incubate the enzyme with various concentrations of the test herbicide.
-
Fluorescence Measurement: Measure the increase in fluorescence over time as protoporphyrinogen IX is converted to protoporphyrin IX.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each herbicide concentration and determine the IC50 value (the concentration of herbicide that causes 50% inhibition of enzyme activity).
Visualizing Mechanisms and Workflows
Synthetic Auxin Herbicide Signaling Pathway
Caption: Synthetic auxin herbicide signaling pathway.
Experimental Workflow for Herbicide Efficacy Evaluation
Caption: Generalized experimental workflow for herbicide efficacy evaluation.
Weed Resistance and Management Strategies
The repeated use of herbicides with the same mode of action can lead to the evolution of herbicide-resistant weed populations. The primary mechanisms of resistance are:
-
Target-Site Resistance (TSR): A mutation in the gene encoding the target protein prevents the herbicide from binding effectively.[12][13] This is a common mechanism of resistance.[13]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake, or sequestration of the herbicide.[12][14]
Strategies to Mitigate Herbicide Resistance:
-
Herbicide Rotation: Rotate herbicides with different modes of action to reduce the selection pressure for resistance to a single herbicide class.
-
Tank Mixing: Use tank mixtures of herbicides with different modes of action to control a broader spectrum of weeds and delay the onset of resistance.
-
Integrated Weed Management (IWM): Combine chemical control with cultural practices (e.g., crop rotation, cover crops) and mechanical methods (e.g., tillage) to manage weeds more sustainably.
Crop Tolerance and Selectivity
An ideal herbicide effectively controls weeds without harming the crop. The tolerance of different crops to fluorinated pyridine herbicides varies significantly.
| Herbicide | Tolerant Crops | Sensitive Crops | Reference |
| Aminopyralid | Grasses (e.g., pastures, cereals) | Legumes (e.g., alfalfa, soybeans), Solanaceous crops (e.g., tomatoes) | [4] |
| Clopyralid | Grasses, Corn, Wheat | Legumes, Solanaceous crops | [4] |
| Fluroxypyr | Cereals, Pastures | Legumes, Cotton, Tomatoes, Ornamentals | |
| Picloram | Grasses | Most broadleaf crops |
It is crucial to consult the product label for specific crop rotation restrictions, as some pyridine herbicides can persist in the soil and affect subsequent sensitive crops.[4]
Conclusion
Herbicides derived from fluorinated pyridines are a diverse and powerful class of tools for modern weed management. Their efficacy is intrinsically linked to their chemical structure, particularly the strategic placement of fluorine atoms, and their specific mode of action. A thorough understanding of their comparative performance, the experimental methods for their evaluation, and the principles of resistance management is essential for their responsible and effective use in both research and practical applications. This guide provides a foundational framework for further investigation and informed decision-making in the dynamic field of weed science.
References
- 1. researchgate.net [researchgate.net]
- 2. Native Grass Establishment following Application of Pyridine Herbicides | Invasive Plant Science and Management | Cambridge Core [cambridge.org]
- 3. ipcm.wisc.edu [ipcm.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Herbicides—Unexpected Allies against Invasive Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. titanag.com.au [titanag.com.au]
- 14. epa.gov [epa.gov]
Comparative Guide to Cross-Reactivity Studies of 2-Chloro-3-(difluoromethyl)pyridine Derivatives
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to unforeseen toxicities or diminished efficacy, contributing to the high attrition rates in drug discovery pipelines.[1][2] This guide provides an in-depth, practical framework for researchers working with 2-Chloro-3-(difluoromethyl)pyridine derivatives to comprehensively assess their cross-reactivity profiles.
The this compound scaffold is a versatile starting point for synthesizing novel therapeutics, particularly within the domain of protein kinase inhibitors.[3][4][5] Kinases, due to the highly conserved nature of their ATP-binding sites, represent a class of targets where demonstrating selectivity is both paramount and notoriously difficult.[6][7] This guide will, therefore, focus on a systematic approach to de-risking these derivatives by building a robust selectivity profile, moving from broad, high-throughput screening to targeted, cell-based validation.
Part 1: The Rationale for a Multi-Pronged Selectivity Assessment
Relying on a single assay to define a compound's selectivity is insufficient. A comprehensive cross-reactivity assessment integrates computational prediction, broad-panel in vitro screening, and targeted in-cell validation. This tiered approach allows for the efficient use of resources, generating a holistic and reliable picture of a compound's behavior.
The following diagram illustrates the logical workflow for assessing the cross-reactivity of a novel derivative, which we will refer to as "Compound X."
Caption: A tiered workflow for comprehensive cross-reactivity assessment.
Part 2: Comprehensive In Vitro Selectivity Profiling
The cornerstone of any selectivity study is a broad biochemical screen. For kinase inhibitors, this involves profiling the compound against a large panel of the human kinome.[8] Commercial services like Eurofins' KINOMEscan® or Reaction Biology's platforms offer panels that cover over 400 kinases, providing a panoramic view of a compound's interaction space.[9][10][11]
These assays typically function as competition binding assays, where the ability of the test compound to displace a known, tagged ligand from the kinase active site is measured.[11] The results are often reported as the dissociation constant (Kd), which reflects the intrinsic affinity of the compound for the kinase, or as percent inhibition at a fixed concentration.[11][12]
Data Presentation: Hypothetical Kinome Scan Data for Compound X
To effectively compare derivatives, data must be structured logically. Below is a hypothetical, abbreviated dataset for "Compound X," a derivative designed to target Aurora Kinase A (AURKA).
| Target Kinase Family | Target Kinase | Result (Kd, nM) | Primary Target? | Notes |
| AGC | AURKA | 5.2 | Yes | Potent on-target activity |
| AGC | AURKB | 25.8 | No | 5-fold selectivity over AURKB |
| AGC | PIM1 | 890 | No | >100-fold selectivity |
| TK | ABL1 | 75.4 | No | Significant off-target liability |
| TK | SRC | 1,200 | No | Acceptable selectivity |
| CAMK | CAMK1D | >10,000 | No | Clean |
| CMGC | CDK2 | 4,500 | No | Acceptable selectivity |
| Other | LRRK2 | >10,000 | No | Clean |
This is illustrative data and does not represent real experimental results.
This table immediately highlights not only the desired on-target potency but also a potential cross-reactivity concern with ABL1, a tyrosine kinase from a different family.[6] Such findings are crucial; inhibiting more than one kinase can sometimes be beneficial (polypharmacology), but unintended inhibition can cause toxicity.[6]
Part 3: In-Cell Target Engagement and Selectivity Validation
While in vitro assays are essential for understanding biochemical affinity, they do not fully recapitulate the complex environment inside a living cell.[13] Factors such as cell permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and the presence of scaffolding proteins can all influence a compound's true activity and selectivity.[6][13]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds its intended target within intact cells.[14][15][16] The principle is based on ligand-induced thermal stabilization: a protein that has a ligand bound to it is more resistant to heat-induced denaturation.[14][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard Western Blot-based CETSA to validate the engagement of Compound X with its primary target (AURKA) and assess its engagement with the identified off-target (ABL1) in a relevant cell line.
1. Cell Culture and Treatment: a. Culture a human cell line endogenously expressing the target proteins (e.g., HeLa or HCT116 cells) to ~80% confluency. b. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of Compound X (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (typically 1-3 hours) at 37°C.[18]
2. Heat Challenge: a. Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension for each treatment condition into separate PCR tubes. c. Heat the aliquots to a range of temperatures for 3 minutes using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments. Include an unheated (room temperature) control.[16]
3. Cell Lysis and Protein Extraction: a. Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[16] c. Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
4. Protein Analysis: a. Determine the protein concentration of each supernatant. b. Prepare samples for SDS-PAGE by normalizing the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies specific for the target protein (e.g., anti-AURKA or anti-ABL1) and a loading control (e.g., anti-GAPDH). e. Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.[17]
5. Data Analysis: a. Quantify the band intensities for the target protein at each temperature. b. Normalize the intensity to the unheated control for each treatment group. c. Plot the normalized soluble protein fraction against temperature to generate a "melting curve." A shift in the curve to the right for the compound-treated samples indicates thermal stabilization and thus, target engagement.
Caption: Step-by-step workflow for the CETSA protocol.
Part 4: Data Interpretation and Integrated Selectivity Assessment
The final step is to synthesize the data from all experimental phases. The in vitro kinome scan provides a broad, quantitative measure of affinity across many targets. The CETSA results provide crucial evidence of target engagement in a more physiologically relevant setting.
If Compound X shows a significant thermal shift for AURKA at relevant concentrations, it confirms on-target engagement. If it also shows a thermal shift for ABL1, but only at much higher concentrations (or not at all), this indicates a favorable selectivity profile in the cellular context. Conversely, if both proteins are stabilized at similar concentrations, the in vitro cross-reactivity is confirmed in cells, flagging a potential safety liability.
By comparing the in vitro Kd values with the in-cell engagement data, a researcher can build a comprehensive and trustworthy cross-reactivity profile. This integrated understanding is essential for making an informed decision: whether to advance the compound, seek to optimize out the off-target activity through further medicinal chemistry, or terminate the program to conserve resources.[6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ambitbio.com [ambitbio.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(difluoromethyl)pyridine
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-(difluoromethyl)pyridine (CAS No. 865663-96-3), a halogenated pyridine derivative. By moving beyond mere compliance and embedding principles of chemical causality and risk mitigation, this document serves as an essential resource for researchers and professionals in drug development and chemical synthesis.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a halogenated heterocyclic compound, and its chemical structure dictates its toxicological profile and the necessary disposal pathway.[1]
1.1. Toxicological Profile This compound is classified as an irritant and is harmful.[2][3] The primary hazards associated with this compound include:
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Acute Toxicity: It is considered harmful if swallowed.[3]
These hazards are rooted in the reactive nature of the chloro- and difluoromethyl- groups on the pyridine ring. The electronegative halogen atoms can interact with biological macromolecules, leading to cellular damage and irritation.
1.2. Environmental Fate As a halogenated organic compound, this compound is subject to stringent environmental regulations.[4] Such compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the disposal of halogenated organic wastes, which must be followed to prevent environmental contamination.[4][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity, single exposure (Category 3) | ❗ | Warning | H335: May cause respiratory irritation[2][3] |
Table 1: GHS Hazard Summary for this compound.
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Mitigating exposure is the primary goal during any chemical handling procedure. This is achieved through a combination of engineering controls and appropriate PPE.
2.1. Engineering Controls All handling and preparation for disposal of this compound must be conducted in a well-ventilated area.[2][6]
-
Fume Hood: A properly functioning chemical fume hood is mandatory to control the inhalation of dust or vapors.[7]
-
Eyewash Station and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and a safety shower in case of accidental exposure.[2]
2.2. Personal Protective Equipment (PPE) The selection of PPE is dictated by the hazards identified in Section 1. The following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[2] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash hazard.[3] | To protect eyes from splashes and dust, preventing serious irritation.[2] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of handling. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To prevent inhalation and respiratory tract irritation.[2] |
Table 2: Required Personal Protective Equipment (PPE).
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]
3.1. Waste Segregation: The Critical First Step Proper segregation is the foundation of safe chemical waste management. Commingling incompatible waste streams can lead to dangerous reactions. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.
Caption: Decision workflow for proper chemical waste segregation.
3.2. Containerization and Labeling
-
Select an Appropriate Container: Use a clean, non-reactive, and sealable container. High-density polyethylene (HDPE) carboys are a suitable choice.[10] The container must be in good condition with no leaks or cracks.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Irritant, Toxic).
-
The date accumulation started.
-
-
Keep the Container Closed: The container must be kept tightly sealed at all times, except when adding waste.[2][10] This prevents the release of vapors and potential spills.
3.3. Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[10]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[10]
3.4. Final Disposal Pathway The accepted and regulated disposal method for halogenated organic compounds is high-temperature incineration.[5][8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the full waste container.
-
Chemical Destruction: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will undergo incineration at temperatures sufficient to ensure the complete destruction of the halogenated pyridine.[4] This process breaks the carbon-halogen and carbon-nitrogen bonds, converting the compound into less harmful inorganic constituents like carbon dioxide, water, hydrogen fluoride, and hydrogen chloride. The acidic gases generated are then neutralized in a scrubber system.
-
Documentation: Ensure you receive and retain all waste manifest documents from the disposal contractor. This is your proof of proper disposal.
Caption: End-to-end workflow for the disposal of this compound.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is essential.
4.1. Small Spills (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spilled material.[11]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][3] Avoid generating dust.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
4.2. Large Spills (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm or emergency response system and notify your institution's EHS department.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Allow only trained emergency response personnel to handle large spills.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bucknell.edu [bucknell.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. ethz.ch [ethz.ch]
- 11. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-(difluoromethyl)pyridine
This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-3-(difluoromethyl)pyridine (CAS No. 65753-47-1). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document is structured to provide not just procedural steps, but the causal logic behind them, empowering you to work with this compound confidently and securely.
Hazard Assessment: The "Why" Behind the Protocol
This compound is a halogenated pyridine derivative. Understanding its hazard profile is the foundational step in establishing a robust safety protocol. According to safety data sheets (SDS), this compound is a colorless solid that presents several significant health risks.[1][2]
-
Primary Hazards : It is classified as an irritant to the eyes, skin, and respiratory system.[1] Some sources classify it with greater severity, noting it can be toxic if swallowed and fatal in contact with skin, causing severe skin burns and eye damage.[2][3]
-
Target Organs : The primary target organs are the respiratory system, eyes, and skin.[1] Prolonged or repeated exposure may cause damage to organs.[2][4]
-
Physicochemical Risks : While it is a solid with a relatively low melting point (36-40 °C), it is important to minimize dust generation during handling.[1][2] Hazardous decomposition products upon combustion include toxic fumes such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1][5]
This hazard profile dictates that all handling procedures must prioritize the prevention of contact, inhalation, and ingestion. The personal protective equipment (PPE) outlined below is not merely a recommendation but a critical barrier between you and potential chemical exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.[6][7]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation or damage.[1][2]
-
Equipment : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Causality : Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and fine dust. When there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[8]
Hand Protection
The skin is a primary route of exposure, with some data indicating fatal outcomes upon contact.[2]
-
Equipment : Wear appropriate chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for handling many pyridine derivatives.[6] Always inspect gloves for tears or punctures before use.
-
Causality : Given the risk of severe skin irritation and potential for toxic absorption, gloves are non-negotiable.[2] For prolonged operations or when handling larger quantities, consider double-gloving. This practice allows for the removal of the outer, contaminated glove without exposing the skin.[8]
Body Protection
Protecting the skin on your arms and body is crucial to prevent accidental contact.
-
Equipment : A fully buttoned, long-sleeved laboratory coat is mandatory.[1] For operations with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[9][10]
-
Causality : A standard lab coat provides a removable barrier. In the event of a spill, the contaminated coat can be removed immediately to minimize skin contact.[1] Contaminated clothing must be washed before reuse.[1][4]
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory tract irritation.[1][11]
-
Primary Control : All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to keep airborne concentrations low.[1][5]
-
Secondary Control : If engineering controls are not available or insufficient, a NIOSH-approved respirator is required.[1] The specific type of respirator cartridge should be selected based on the potential concentration and nature of airborne contaminants.
PPE Selection Summary for Key Operations
The level of PPE may be adjusted based on the specific task and the associated risk. The following table provides guidance for common laboratory procedures.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Safety Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Certified Chemical Fume Hood |
| Solution Preparation | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
| Running/Monitoring Reaction | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
| Handling Spills | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron/Coveralls | NIOSH-approved Respirator (as needed) |
| Waste Disposal | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated Area / Fume Hood |
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic workflow ensures that safety is integrated into every step of the experimental process.
Step 1: Preparation
-
Review the SDS : Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[1][2]
-
Designate Work Area : Cordon off and label a specific area within a chemical fume hood for the procedure.
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and has a current certification. Check that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble Materials : Gather all necessary chemicals, equipment, and waste containers before donning PPE.
-
Don PPE : Put on all required PPE as outlined in the table above.
Step 2: Handling and Experimentation
-
Weighing : Carefully weigh the solid compound within the fume hood to minimize dust generation.[1] Use a spatula and weighing paper or a tared container.
-
Transfer : Slowly add the compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
Execution : Perform all subsequent steps of your experiment within the closed sash of the fume hood.
Step 3: Cleanup and Disposal
-
Decontamination : Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
-
Waste Disposal : Dispose of all contaminated waste, including gloves, weighing paper, and excess reagent, in a clearly labeled, sealed hazardous waste container.[5] Do not dispose of this chemical in standard trash or down the drain.[12]
-
Work Area Cleaning : Clean the designated work area within the fume hood according to your laboratory's standard operating procedures.
-
Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene : Wash hands thoroughly with soap and water after all work is complete.[5][13]
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Plans
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical aid.[1]
-
Skin Contact : Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical aid.[1]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Disposal Protocol: All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect in a designated, sealed, and clearly labeled container. This includes contaminated gloves, wipes, and weighing papers.
-
Liquid Waste : Unused solutions should be collected in a labeled, sealed hazardous waste container compatible with the solvents used.
-
Disposal Vendor : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5][13]
By integrating these safety protocols into your daily laboratory practice, you ensure the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 3. cohizon.com [cohizon.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. aksci.com [aksci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
